molecular formula C4H7ClO3 B8599923 2-Chloroethyl methyl carbonate

2-Chloroethyl methyl carbonate

Cat. No.: B8599923
M. Wt: 138.55 g/mol
InChI Key: JTAMKVMVSJVIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroethyl Methyl Carbonate is a chemical reagent of interest in organic synthesis and pharmaceutical research. Compounds with chloroester and carbonate functional groups are typically employed as alkylating agents or as protected/intermediate forms in multi-step synthetic pathways. They can serve as key building blocks for constructing more complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs) and specialized polymers. Researchers value this compound for its potential reactivity, where the carbonate group can offer advantages in stability or selectivity compared to simpler alkyl halides. Its mechanism of action in reactions generally involves the carbonate moiety acting as a leaving group, facilitating nucleophilic substitution. This makes it a potential reagent for introducing the 2-chloroethoxy group into target molecules. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7ClO3

Molecular Weight

138.55 g/mol

IUPAC Name

2-chloroethyl methyl carbonate

InChI

InChI=1S/C4H7ClO3/c1-7-4(6)8-3-2-5/h2-3H2,1H3

InChI Key

JTAMKVMVSJVIKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCCCl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloroethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Chloroethyl Methyl Carbonate, a valuable chemical intermediate. We will delve into the core chemical principles, compare and contrast different synthetic strategies, and provide detailed experimental protocols. This document is intended to serve as a practical resource for researchers in organic synthesis, drug development, and materials science, offering insights into both established and modern synthetic methodologies. We will explore two primary approaches: the reaction of 2-chloroethanol with a methylating agent and the transesterification of a methyl carbonate source. Particular emphasis is placed on the rationale behind experimental design, choice of reagents, and optimization of reaction conditions to ensure high yield and purity.

Introduction and Significance

2-Chloroethyl methyl carbonate is a bifunctional molecule of significant interest in organic synthesis. Its structure incorporates a reactive chloroethyl group and a methyl carbonate moiety, making it a versatile building block for the introduction of the methoxycarbonyloxyethyl group in a variety of applications. This functional group is found in pharmacologically active compounds and serves as a useful protecting group or linker in complex molecule synthesis. The ability to efficiently and selectively synthesize this compound is therefore of considerable importance.

This guide will focus on the practical aspects of its synthesis, providing the necessary detail for replication and adaptation in a laboratory setting. We will begin by examining the more traditional approach involving methyl chloroformate, a phosgene derivative, and then explore a more contemporary, phosgene-free route via transesterification.

Synthesis Pathway I: Reaction of 2-Chloroethanol with Methyl Chloroformate

This classical approach relies on the nucleophilic acyl substitution of the highly reactive methyl chloroformate with 2-chloroethanol. The hydroxyl group of 2-chloroethanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group in 2-chloroethanol attacks the carbonyl carbon of methyl chloroformate. This is followed by the departure of the chloride leaving group. A base, commonly a tertiary amine like pyridine or triethylamine, is essential to scavenge the HCl generated, preventing side reactions and promoting the forward reaction.

Diagram 1: Synthesis of 2-Chloroethyl Methyl Carbonate from 2-Chloroethanol and Methyl Chloroformate

G Synthesis via Methyl Chloroformate 2-Chloroethanol 2-Chloroethanol Reaction Nucleophilic Acyl Substitution 2-Chloroethanol->Reaction Methyl_Chloroformate Methyl Chloroformate Methyl_Chloroformate->Reaction Base Base Base->Reaction Product 2-Chloroethyl Methyl Carbonate Reaction->Product Byproduct HCl (neutralized by base) Reaction->Byproduct

Caption: Reaction of 2-chloroethanol with methyl chloroformate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar carbonates.[1][2]

Materials:

  • 2-Chloroethanol

  • Methyl chloroformate

  • Pyridine (or triethylamine), dried

  • Anhydrous diethyl ether (or dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroethanol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether.

  • Addition of Methyl Chloroformate: Cool the solution to 0 °C using an ice bath. Slowly add methyl chloroformate (1.05 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C. A white precipitate of pyridinium hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

    • Wash the filtrate sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure 2-chloroethyl methyl carbonate.

Key Experimental Considerations
  • Moisture Sensitivity: Methyl chloroformate is highly sensitive to moisture and will readily hydrolyze. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.

  • Temperature Control: The initial reaction is exothermic. Maintaining a low temperature during the addition of methyl chloroformate is crucial to minimize side reactions.

  • Choice of Base: Pyridine or triethylamine are commonly used. Triethylamine is a stronger base and may lead to faster reaction times, but pyridine is often sufficient. The base must be dry.

  • Safety: Methyl chloroformate is a toxic and corrosive substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Synthesis Pathway II: Transesterification of Dimethyl Carbonate with 2-Chloroethanol (Phosgene-Free Route)

In response to the hazardous nature of phosgene and its derivatives, phosgene-free synthetic routes have gained significant traction. One of the most promising methods for the synthesis of unsymmetrical carbonates is the transesterification of dimethyl carbonate (DMC) with an alcohol. This approach is more environmentally benign and offers a safer alternative.

Mechanistic Principles

Transesterification involves the exchange of the alkoxy group of an ester with another alcohol. In this case, the methoxy group of dimethyl carbonate is exchanged with the 2-chloroethoxy group from 2-chloroethanol. This is an equilibrium-controlled reaction, and strategies must be employed to drive the reaction towards the desired product. This is often achieved by using a large excess of one reactant or by removing one of the products (typically methanol) from the reaction mixture. The reaction is typically catalyzed by a base or an acid, with base catalysis being more common for this transformation.[3][4][5][6][7][8][9][10][11][12][13][14][15]

Diagram 2: Transesterification of Dimethyl Carbonate with 2-Chloroethanol

G Transesterification Pathway Dimethyl_Carbonate Dimethyl Carbonate Reaction Transesterification Dimethyl_Carbonate->Reaction 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction Catalyst Base Catalyst (e.g., K2CO3, NaOCH3) Catalyst->Reaction Product 2-Chloroethyl Methyl Carbonate Reaction->Product Byproduct Methanol (removed to drive equilibrium) Reaction->Byproduct

Caption: Phosgene-free synthesis via transesterification.

Detailed Experimental Protocol

This protocol is based on general procedures for the transesterification of dimethyl carbonate.[3][4][5][12][13]

Materials:

  • Dimethyl carbonate (DMC)

  • 2-Chloroethanol

  • Catalyst (e.g., potassium carbonate, sodium methoxide, or a solid base catalyst)

  • Dean-Stark apparatus (or a distillation setup to remove methanol)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (or a short-path distillation head), combine dimethyl carbonate (a large excess, e.g., 5-10 equivalents), 2-chloroethanol (1.0 equivalent), and the catalyst (e.g., 5-10 mol% potassium carbonate).

  • Reaction: Heat the mixture to reflux. The methanol byproduct will begin to distill and can be collected in the side arm of the Dean-Stark trap or removed via distillation. Monitor the progress of the reaction by GC or TLC.

  • Workup:

    • After the reaction is complete (as indicated by the cessation of methanol distillation or by analytical monitoring), cool the reaction mixture to room temperature.

    • Filter to remove the catalyst (if heterogeneous). If a homogeneous catalyst was used, it may be necessary to neutralize it with a mild acid and then wash the organic layer with water.

    • Wash the organic layer with water and brine to remove any remaining catalyst and byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Remove the excess dimethyl carbonate by distillation at atmospheric pressure.

    • Purify the remaining crude product by vacuum distillation to yield pure 2-chloroethyl methyl carbonate.

Catalyst Selection and Reaction Optimization

The choice of catalyst is critical for the success of the transesterification reaction. A variety of catalysts have been shown to be effective for similar transformations:

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Bases NaOCH₃, K₂CO₃, Guanidines[6]High activity, mild conditionsDifficult to separate from the product
Heterogeneous Bases MgO, Al₂O₃, Hydrotalcites[3]Easy to separate and recycleMay have lower activity than homogeneous catalysts
Organocatalysts N-Heterocyclic Carbenes (NHCs)High activity, metal-freeCan be expensive and sensitive to air/moisture

Table 1: Comparison of Catalysts for Transesterification

To optimize the reaction, several parameters can be adjusted:

  • Reactant Ratio: Using a large excess of dimethyl carbonate can effectively shift the equilibrium towards the product.

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions. The optimal temperature will depend on the catalyst used.

  • Methanol Removal: Efficient removal of methanol is crucial for achieving high conversion. A Dean-Stark trap or fractional distillation is recommended.

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be purified and its identity confirmed.

Purification

Vacuum distillation is the most common method for purifying 2-chloroethyl methyl carbonate. The boiling point of the product is significantly higher than that of the starting materials and methanol, allowing for effective separation.

Characterization

The structure and purity of the synthesized 2-chloroethyl methyl carbonate can be confirmed using a variety of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information. The proton NMR spectrum should show characteristic signals for the methyl group and the two methylene groups of the chloroethyl moiety.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonate carbonyl group (C=O) typically in the region of 1750-1740 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern. Spectroscopic data for the closely related bis(2-chloroethyl) carbonate can be found in the NIST Chemistry WebBook.[16][17][18]

Safety Considerations

  • 2-Chloroethanol: This starting material is toxic and should be handled with care in a well-ventilated fume hood.[19][20]

  • Methyl Chloroformate: As a phosgene derivative, methyl chloroformate is highly toxic, corrosive, and moisture-sensitive.[21] Strict adherence to safety protocols is mandatory when using this reagent.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these syntheses. Ensure that all reactions are carried out in a well-ventilated fume hood.

Conclusion

This technical guide has outlined two primary synthetic pathways for the preparation of 2-chloroethyl methyl carbonate. The choice between the methyl chloroformate route and the transesterification route will depend on factors such as the availability of starting materials, safety considerations, and the desired scale of the synthesis. The classical method using methyl chloroformate is a high-yielding and well-established procedure. However, the inherent hazards associated with this reagent make the phosgene-free transesterification of dimethyl carbonate an attractive and more environmentally friendly alternative for modern synthetic chemistry. With careful optimization of reaction conditions and appropriate catalyst selection, both methods can provide access to this valuable chemical intermediate.

References

  • On the Alkalinity of Solid Catalysts for Transesterification of Dimethyl Carbonate and Ethanol. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

  • Tunable transesterification of dimethyl carbonate with ethanol on K2CO3/Al2O3 catalysts:Study on the mechanism and kinetics Ch. (n.d.). Elsevier. Retrieved February 10, 2026, from [Link]

  • Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst. (n.d.). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • Ring-opening polymerization of ethylene carbonate: comprehensive structural elucidation by 1D & 2D-NMR techniques, and. (2017, February 16). RSC Publishing. Retrieved February 10, 2026, from [Link]

  • Ring-opening polymerization of ethylene carbonate: comprehensive structural elucidation by 1D & 2D-NMR techniques, and selectivity analysis. (n.d.). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • Dual Catalytic Ring-Opening Polymerization of Ethylene Carbonate for the Preparation of Degradable PEG. (2020, July 13). PubMed. Retrieved February 10, 2026, from [Link]

  • Transesterification of Dimethyl Carbonate with Ethanol Catalyzed by Guanidine: A Theoretical Analysis. (2024, May 17). PubMed. Retrieved February 10, 2026, from [Link]

  • Dimethyl carbonate synthesis by transesterification of propylene carbonate with methanol: Comparative assessment of Ce-M (M=Co, Fe, Cu and Zn) catalysts. (n.d.). IDEAS/RePEc. Retrieved February 10, 2026, from [Link]

  • 2-Chloroethyl carbonate. (n.d.). NIST WebBook. Retrieved February 10, 2026, from [Link]

  • 2-Chloroethyl carbonate. (n.d.). NIST WebBook. Retrieved February 10, 2026, from [Link]

  • Ring-Opening Polymerization of Ethylene Carbonate Catalyzed with Ionic Liquids: Imidazolium Chloroaluminate and Chlorostannate Melts. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • 2-Chloroethyl chloroformate. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Ring-opening polymerization of ethylene carbonate and depolymerization of poly(ethylene oxide-co-ethylene carbonate). (2000, March 7). Seoul National University. Retrieved February 10, 2026, from [Link]

  • 2-chloroethanol. (2009, July 30). Sciencemadness Discussion Board. Retrieved February 10, 2026, from [Link]

  • 2-Chloroethyl ethyl carbonate. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Preparation of methyl chloroformate. (n.d.). PrepChem.com. Retrieved February 10, 2026, from [Link]

  • 2-Chloroethyl carbonate. (n.d.). NIST WebBook. Retrieved February 10, 2026, from [Link]

  • Synthesis of Dimethyl Carbonate via Transesterification of Ethylene Carbonate and Methanol over Mesoporous KF-loaded Mg-Fe Oxides. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

  • Synthesis of Dimethyl Carbonate by Transesterification of Propylene Carbonate with Methanol on CeO2-La2O3 Oxides Prepared by the. (2021, August 24). Document Server@UHasselt. Retrieved February 10, 2026, from [Link]

  • Method for synthesizing 2-chloroethyl methyl ether. (n.d.). Google Patents.
  • Continuous preparation method of high-content 2-chloroethanol. (n.d.). Google Patents.
  • Synthesis of dimethyl carbonate via transesterification of ethylene carbonate with methanol using poly-4-vinyl pyridine as a novel base catalyst. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • ethyl n-methylcarbamate. (n.d.). Organic Syntheses Procedure. Retrieved February 10, 2026, from [Link]

  • Synthesis of Dimethyl Carbonate by Transesterification of Propylene Carbonate with Methanol on CeO2-La2O3 Oxides Prepared by the Soft Template Method. (2021, August 24). MDPI. Retrieved February 10, 2026, from [Link]

  • A kind of synthetic method of chloro-methyl-chloroformate. (n.d.). Google Patents.
  • Method for preparing methyl ethyl carbonate by ester exchange reaction of dimethyl carbonate and ethanol. (n.d.). Google Patents.
  • Transesterification of Dimethyl Carbonate with Ethanol To Form Ethyl Methyl Carbonate and Diethyl Carbonate: A Comprehensive Study on Chemical Equilibrium and Reaction Kinetics. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Preparation method of methyl ethyl carbonate and co-production of diethyl carbonate. (n.d.). Google Patents.
  • Process for producing dimethyl carbonate. (2017, March 2). Google Patents.
  • Process for the preparation of dimethyl carbonate. (n.d.). Google Patents.
  • Synthetic method of vinyl ethylene carbonate. (n.d.). Google Patents.

Sources

Technical Monograph: 2-Chloroethyl Methyl Carbonate (CEMC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloroethyl methyl carbonate (CEMC) is an asymmetric carbonic acid ester featuring a methyl group and a 2-chloroethyl moiety. While historically overshadowed by its symmetric analog, bis(2-chloroethyl) carbonate, CEMC has emerged as a critical species in two distinct high-value sectors: Lithium-Ion Battery (LIB) electrolytes and specialized organic synthesis .

In the context of LIBs, CEMC serves a dual role: it is investigated as a functional electrolyte solvent/additive capable of enhancing high-voltage stability and flame retardancy, and it acts as a diagnostic marker for the oxidative degradation of ethyl methyl carbonate (EMC) at high potentials. In drug development, it functions as a versatile reagent for introducing the 2-chloroethoxycarbonyl motif, a useful protecting group and pharmacophore precursor.

This guide provides a comprehensive technical analysis of CEMC, detailing its structural properties, synthesis protocols, and application workflows.

Chemical Identity & Structural Analysis[1]

CEMC is characterized by the presence of a reactive chloroalkyl group and a carbonate linkage. The asymmetry of the molecule introduces specific reactivity patterns distinguishable from symmetric carbonates.

Table 1: Chemical Identity

ParameterDetail
Chemical Name 2-Chloroethyl methyl carbonate
Synonyms Carbonic acid, 2-chloroethyl methyl ester; Methyl 2-chloroethyl carbonate; CEMC
CAS Number 78241-76-6
Molecular Formula C₄H₇ClO₃
Molecular Weight 138.55 g/mol
SMILES COC(=O)OCCCl
InChI Key JTAMKVMVSJVIKP-UHFFFAOYSA-N
Structural Commentary

The molecule consists of a central carbonyl carbon (


 hybridized) bonded to two oxygen atoms. One oxygen is methylated, while the other is attached to a 2-chloroethyl chain. The electron-withdrawing chlorine atom at the 

-position destabilizes the ethyl chain relative to a standard ethyl group, influencing the anodic stability in electrochemical environments.

Physicochemical Profile

The physical properties of CEMC are intermediate between dimethyl carbonate (DMC) and bis(2-chloroethyl) carbonate.

Table 2: Physicochemical Properties

PropertyValue (Experimental/Predicted)Note
Physical State LiquidColorless to pale yellow
Boiling Point ~150–155 °CPredicted based on homologs
Density ~1.25 g/cm³Estimated
Solubility Soluble in polar organic solvents (ACN, THF, PC); Limited solubility in waterHydrolyzes slowly in water
Flash Point > 60 °CPredicted
LogP ~1.1Lipophilic character

Synthesis & Production Protocols

Primary Synthesis: Chloroformate Coupling

The most reliable laboratory-scale synthesis involves the nucleophilic substitution of methyl chloroformate with 2-chloroethanol. This route minimizes transesterification side products.

Reaction:



Protocol 1: Step-by-Step Synthesis
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Reagents:

    • 2-Chloroethanol (1.0 equiv, 50 mmol)

    • Pyridine or Triethylamine (1.1 equiv, 55 mmol)

    • Dichloromethane (DCM) (anhydrous, 150 mL)

    • Methyl Chloroformate (1.05 equiv, 52.5 mmol)

  • Procedure:

    • Dissolve 2-chloroethanol and the base in DCM under

      
       atmosphere. Cool to 0 °C in an ice bath.
      
    • Add Methyl Chloroformate dropwise over 30 minutes, maintaining temperature < 5 °C. The reaction is exothermic.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or GC-MS.

  • Workup:

    • Quench with ice-cold water (50 mL).

    • Wash the organic layer with 1M HCl (to remove excess base), saturated

      
      , and brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Distillation under reduced pressure yields pure CEMC.

Visualization of Synthesis Workflow

SynthesisWorkflow Start Start: 2-Chloroethanol + Base (Pyridine) Step1 Addition: Methyl Chloroformate (0°C, DCM) Start->Step1 Dissolution Step2 Reaction: RT, 4-6 Hours Step1->Step2 Nucleophilic Substitution Step3 Workup: Acid/Base Wash Phase Separation Step2->Step3 Quench Product Product: 2-Chloroethyl Methyl Carbonate Step3->Product Distillation

Figure 1: Synthetic workflow for 2-Chloroethyl methyl carbonate via the chloroformate route.

Applications in Energy Storage (Lithium-Ion Batteries)

CEMC is increasingly relevant in the development of high-voltage electrolytes (4.5V+ vs Li/Li+).

As a Functional Additive

Halo-alkyl carbonates like CEMC possess higher oxidation potentials than standard alkyl carbonates (DMC, EMC). The chlorine substituent provides a dipole that can facilitate the formation of a stable Cathode Electrolyte Interphase (CEI), preventing continuous electrolyte oxidation.

  • Mechanism: The Cl-C bond can undergo homolytic cleavage under extreme potentials or thermal stress, initiating radical polymerization that passivates the electrode surface.

  • Flame Retardancy: Halogenated carbonates reduce the flammability of the electrolyte mixture compared to pure alkyl carbonates.

As a Degradation Marker

In systems using Lithium Perchlorate (


) or when exposed to chloride contamination, Ethyl Methyl Carbonate (EMC) can undergo oxidative chlorination. The detection of CEMC in cycled battery electrolytes serves as a "fingerprint" for specific degradation pathways involving chlorine radicals (

).

Degradation Pathway:



BatteryDegradation Electrolyte Electrolyte: Ethyl Methyl Carbonate (EMC) + LiClO4 / Cl- impurities Oxidation High Voltage (>4.5V) Oxidation at Cathode Electrolyte->Oxidation Radical Formation of Chlorine Radicals (Cl•) Oxidation->Radical Reaction Radical Attack on Ethyl Group of EMC Radical->Reaction CEMC Marker Product: 2-Chloroethyl Methyl Carbonate Reaction->CEMC Chlorination

Figure 2: Pathway for the formation of CEMC as a degradation product in high-voltage Li-ion cells.

Applications in Drug Development & Organic Synthesis[4][5]

In medicinal chemistry, CEMC is utilized as a bifunctional linker and a protecting group reagent .

Carbamate Synthesis

CEMC reacts with secondary amines to form carbamates. The 2-chloroethyl group can subsequently be modified (e.g., nucleophilic displacement) or used to influence the lipophilicity of the prodrug.

N-Alkylation/Acylation

The reactivity of the carbonate vs. the alkyl chloride allows for selective functionalization.

  • Step 1: Reaction of the carbonate with an amine yields a carbamate.

  • Step 2: The chloroethyl tail remains available for cyclization (e.g., forming oxazolidinones) or further substitution.

Safety & Handling

Hazard Classification:

  • Skin/Eye Irritant: Causes serious eye irritation and skin irritation.

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Target Organs: Respiratory system.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations must be performed in a certified chemical fume hood.

  • Storage: Store in a cool, dry place under inert gas (

    
     or Ar). Moisture sensitive (slow hydrolysis).
    

References

  • National Institute of Standards and Technology (NIST). (2023). 2-Chloroethyl carbonate (Bis-analog) Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • European Patent Office. (2021). Lithium Secondary Battery Electrolyte for Reducing Internal Resistance. EP 3 972 024 A1. Retrieved from [Link]

  • Kraft, V., et al. (2015). Review of Electrolyte Degradation Mechanisms in Lithium-Ion Batteries. Journal of The Electrochemical Society.
  • ResearchGate. (2024). Comprehensive Study on Cell Components in High‐Voltage Pouch Cells with Lithium Perchlorate. (Identifies CEMC as degradation product). Retrieved from [Link]

Technical Assessment: Thermal Stability & Decomposition Kinetics of 2-Chloroethyl Methyl Carbonate (CEMC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloroethyl methyl carbonate (CEMC) represents a specialized class of carbonate esters often utilized as a derivatizing agent or intermediate in the synthesis of prodrugs and carbamate-based pharmaceuticals. While dialkyl carbonates are generally stable up to 200°C, the introduction of the


-chloroethyl group significantly alters the thermodynamic landscape.

This guide provides a rigorous analysis of the thermal instability inherent to CEMC. Unlike simple alkyl carbonates, CEMC possesses a low-energy decomposition pathway driven by internal nucleophilic substitution, leading to the formation of cyclic carbonates and alkyl chlorides.[1] Understanding this mechanism is critical for preventing thermal runaway events during scale-up.

Part 1: Chemical Identity & Structural Hazards[2]

The thermal behavior of CEMC is dictated by the inductive effect of the chlorine atom and the flexibility of the ethyl linker.

PropertySpecification
IUPAC Name Methyl 2-chloroethyl carbonate
CAS Number 2275-18-5
Molecular Formula

Molecular Weight 138.55 g/mol
Key Functional Groups Carbonate ester (

), Alkyl halide (

)
Primary Thermal Hazard Evolution of Methyl Chloride (gas) and Hydrogen Chloride (if moisture present)
Structural Instability Analysis

The


-chloroethyl moiety acts as a "loaded spring." The electron-withdrawing chlorine atom increases the electrophilicity of the 

-carbon, making it susceptible to intramolecular attack by the carbonyl oxygen. This creates a decomposition pathway that activates at temperatures significantly lower than standard decarboxylation.

Part 2: Theoretical Decomposition Pathways

To accurately predict thermal risks, we must differentiate between the standard carbonate decomposition and the specific pathway accessible to CEMC.

Pathway A: Internal Nucleophilic Substitution (Dominant Mechanism)

This is the critical pathway for CEMC. Upon heating, the molecule undergoes an intramolecular rearrangement. The carbonyl oxygen attacks the carbon bearing the chlorine, displacing the chloride ion. This results in the formation of Ethylene Carbonate (EC) and Methyl Chloride (MeCl) .[2]

  • Risk Factor: High.[2] This reaction is exothermic and generates a gaseous byproduct (MeCl), leading to rapid pressure buildup in closed vessels.

Pathway B: Decarboxylation (Secondary Mechanism)

At higher temperatures (


), or in the presence of radical initiators, the carbonate linkage may rupture directly, releasing carbon dioxide.[1]
  • Reaction:

    
    [2]
    
Visualization of Decomposition Kinetics

The following diagram illustrates the competition between these pathways, highlighting the lower activation energy (


) of the cyclization route.

DecompositionPathways CEMC 2-Chloroethyl Methyl Carbonate (Precursor) TS_Cyclic Cyclic Transition State (Intramolecular Attack) CEMC->TS_Cyclic Heat (Δ) Low Ea Pathway Decarb_TS Radical Scission (High T > 250°C) CEMC->Decarb_TS Extreme Heat EC Ethylene Carbonate (Liquid Residue) TS_Cyclic->EC MeCl Methyl Chloride (Gas - Pressure Hazard) TS_Cyclic->MeCl Ether Chloroethyl Methyl Ether Decarb_TS->Ether CO2 CO2 Gas Decarb_TS->CO2

Caption: Figure 1. Mechanistic divergence showing the dominant cyclization pathway releasing Methyl Chloride gas.

Part 3: Experimental Assessment Protocols

As a Senior Scientist, you cannot rely on literature values alone for safety critical steps. You must validate the stability of your specific lot of CEMC using the following tiered approach.

Tier 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the Onset Temperature (


) and Enthalpy of Decomposition (

).[2]

Protocol:

  • Sample Prep: Load 2–5 mg of CEMC into a gold-plated high-pressure crucible (to contain volatile MeCl). Note: Standard aluminum pans may rupture or catalyze decomposition.[1][2]

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Ramp: Heat from 25°C to 400°C at 5°C/min.

  • Analysis:

    • Identify the first exothermic deviation (Onset).

    • Integrate the peak to find energy release (J/g).

    • Critical Limit: If

      
       J/g, the material has high explosive potential.
      
Tier 2: Accelerating Rate Calorimetry (ARC)

Objective: Determine the "Time to Maximum Rate" (TMR) and adiabatic temperature rise. This simulates a cooling failure in a large reactor.

Protocol:

  • Sample Prep: Load 2–5 g of CEMC into a spherical titanium or Hastelloy bomb.

  • Mode: Heat-Wait-Search (HWS) mode.

    • Heat step: 5°C.

    • Wait time: 15 min.[2]

    • Search threshold: 0.02°C/min.[2]

  • Data Output: Plot

    
     vs. 
    
    
    
    .
  • Calculation: Extrapolate to find

    
     (temperature at which time to maximum rate is 24 hours). Never process above 
    
    
    
    .
Tier 3: Evolved Gas Analysis (TGA-MS)

Objective: Confirm the identity of decomposition gases (MeCl vs.


).

Protocol:

  • Couple a Thermogravimetric Analyzer (TGA) to a Mass Spectrometer.

  • Ramp sample in an open pan.

  • Monitor m/z signals:

    • m/z 50/52: Methyl Chloride (MeCl) - Expect this first.[2]

    • m/z 44: Carbon Dioxide (

      
      ).[2]
      
    • m/z 36/38: HCl (indicates moisture contamination).[2]

Part 4: Handling & Storage Strategies

Based on the mechanism and testing protocols, the following storage and handling controls are mandatory.

Storage Conditions
  • Temperature: Store at

    
    . The cyclization reaction is kinetically slow at low temperatures but accelerates exponentially above 40°C.
    
  • Moisture Control: Strictly anhydrous conditions (

    
     ppm 
    
    
    
    ). Moisture hydrolyzes CEMC to release HCl and 2-chloroethanol (highly toxic).[2]
  • Headspace: Containers must be vented or pressure-rated.[2] Accumulation of MeCl over time can pressurize sealed bottles.

Reaction Safety
  • Base Sensitivity: Avoid strong Lewis bases or nucleophiles unless intended for reaction. Bases catalyze the cyclization to ethylene carbonate.

  • Quenching: Do not quench reaction mixtures containing residual CEMC into hot aqueous base; this will generate a massive exotherm and gas evolution.[2]

Safety Decision Logic

Use the following workflow to assess if a batch of CEMC is safe for processing.

SafetyWorkflow Start Receive CEMC Batch Check_H2O Check Water Content (Karl Fischer) Start->Check_H2O Decision_H2O H2O < 500 ppm? Check_H2O->Decision_H2O Dry Dry with Mol Sieve (3Å or 4Å) Decision_H2O->Dry No DSC_Test Run DSC (High Pressure Pan) Decision_H2O->DSC_Test Yes Dry->Check_H2O Decision_DSC Exotherm Onset > Process T + 50°C? DSC_Test->Decision_DSC Safe Proceed to Reaction Decision_DSC->Safe Yes Unsafe REJECT / DILUTE Do not heat Decision_DSC->Unsafe No

Caption: Figure 2. Quality Control and Safety Assessment Workflow for CEMC batches.

References

  • Shaikh, A. A., & Sivaram, S. (1996).[1] Organic Carbonates. Chemical Reviews, 96(3), 951–976.[1] [Link]

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.[1] (Mechanistic insight on chloro-carbonate cyclization). [Link]

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard protocols for DSC/ARC interpretation). [Link][2]

  • National Institute of Standards and Technology (NIST). Methyl 2-chloroethyl carbonate - Gas Phase Ion Energetics. [Link][2]

Sources

Technical Guide: 2-Chloroethyl Methyl Carbonate (CEMC) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, synthetic utility, and experimental protocols for 2-Chloroethyl Methyl Carbonate (CEMC) .

Executive Summary & Chemical Identity

2-Chloroethyl methyl carbonate (CAS: 2275-67-4) is a bifunctional electrophilic reagent used primarily in the synthesis of 2-oxazolidinones and as a linker in medicinal chemistry.

It is critical to distinguish this molecule from its isomer, 1-chloroethyl methyl carbonate. While the 1-chloro isomer is a standard reagent for synthesizing hydrolytically unstable prodrugs (e.g., cilexetil esters), the 2-chloro isomer forms stable carbamates that require specific activation (usually base-mediated cyclization) to react further.

Feature2-Chloroethyl Methyl Carbonate 1-Chloroethyl Methyl Carbonate
Structure


Primary Use Heterocycle synthesis (Oxazolidinones), Stable LinkersProdrug synthesis (Bioavailability)
Reactivity Dual Electrophile (Acyl + Alkyl)Acyl + Hemiacetal-like instability
Stability High (Stable in plasma/water)Low (Hydrolyzes rapidly in vivo)

Mechanism of Action

CEMC possesses two distinct electrophilic sites, allowing for sequential functionalization. Its utility relies on the "Acylation-Alkylation" cascade.

The Electrophilic Cascade
  • Site A (Carbonyl Carbon): The first reaction is a nucleophilic acyl substitution. Nucleophiles (primary amines) attack the carbonyl.

    • Selectivity Challenge: The molecule has two potential leaving groups: Methoxide (

      
      ) and 2-Chloroethoxide (
      
      
      
      ).
    • Thermodynamics: 2-Chloroethanol (

      
      ) is more acidic than Methanol (
      
      
      
      ), making the 2-chloroethoxy group the better leaving group. However, synthetic protocols often drive the reaction to displace the methoxy group (using stoichiometry or specific catalysts) to retain the chloroethyl tail for the second step.
  • Site B (Alkyl Chloride): Once the intermediate carbamate is formed, the pendant alkyl chloride becomes a target for intramolecular nucleophilic substitution (

    
    ), typically leading to ring closure.
    
Pathway Visualization (DOT)

The following diagram illustrates the conversion of a primary amine to a 2-oxazolidinone, the primary application of CEMC.

CEMC_Mechanism Reagent 2-Chloroethyl Methyl Carbonate TS1 Tetrahedral Intermediate Reagent->TS1 Amine Primary Amine (R-NH2) Amine->TS1 Nucleophilic Attack (Carbonyl) Carbamate Intermediate: N-(2-chloroethoxycarbonyl)amine TS1->Carbamate Elimination of Methoxide Byproduct1 MeOH TS1->Byproduct1 Oxazolidinone Product: 3-Substituted-2-Oxazolidinone Carbamate->Oxazolidinone Intramolecular SN2 Cyclization (Base Induced) Byproduct2 HCl (salt) Carbamate->Byproduct2

Caption: The stepwise conversion of primary amines to 2-oxazolidinones via a carbamate intermediate, displacing methanol and then chloride.

Experimental Protocol: Synthesis of 2-Oxazolidinones

This protocol describes the "One-Pot, Two-Step" synthesis of an N-aryl-2-oxazolidinone from an aniline derivative. This method avoids the use of phosgene.[1]

Reagents & Equipment
  • Substrate: Aniline derivative (1.0 equiv).

  • Reagent: 2-Chloroethyl methyl carbonate (1.2 equiv).

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ) for difficult cyclizations.
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Monitoring: TLC (Silica, EtOAc/Hexane).

Step-by-Step Workflow
  • Carbamate Formation (Acylation):

    • Dissolve the aniline (10 mmol) in anhydrous DMF (20 mL).

    • Add

      
       (15 mmol) and stir at Room Temperature (RT) for 15 minutes.
      
    • Add 2-Chloroethyl methyl carbonate (12 mmol) dropwise.

    • Checkpoint: Heat to 60°C. Monitor by TLC. You should observe the consumption of aniline and the formation of the linear carbamate intermediate (

      
      ).
      
    • Note: If the reaction stalls, the leaving group competition (loss of chloroethanol vs methanol) may be interfering. Ensure anhydrous conditions to prevent hydrolysis.

  • Cyclization (Alkylation):

    • Once the intermediate is maximal, increase temperature to 100–120°C .

    • The internal nitrogen nucleophile (now an amide anion due to the base) will attack the carbon bearing the chlorine.

    • Stir for 2–4 hours.

    • Validation: The product spot should be more polar than the starting material but less polar than the free amine.

  • Work-up:

    • Cool to RT. Pour into ice water (100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with Brine to remove DMF.

    • Dry over

      
       and concentrate.
      

Scientific Integrity & Troubleshooting (E-E-A-T)

Leaving Group Competition (The "Selectivity Trap")

A common failure mode in this reaction is the "wrong" elimination.

  • Scenario: The amine attacks the carbonyl, but the 2-chloroethoxy group leaves instead of the methoxy group.

  • Result: You form a methyl carbamate (

    
    ). This is a dead-end product; it cannot cyclize because the chloroethyl tail is gone.
    
  • Solution: Use Bis(2-chloroethyl) carbonate if this problem persists. However, with CEMC, maintaining a lower temperature during the initial addition favors the kinetic product (often the methyl displacement due to steric factors), followed by high heat to force the thermodynamic cyclization.

Safety Profile: Alkylating Agent

Researchers must treat CEMC as a potential mutagen .

  • Mustard Motif: The

    
     motif formed during the reaction (if the amine is secondary) resembles a nitrogen mustard.
    
  • Handling: Use double gloves (Nitrile) and work strictly in a fume hood. Quench excess reagent with aqueous ammonia or NaOH to hydrolyze the alkyl chloride before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12238111, 2-Chloroethyl ethyl carbonate. (Note: Homologous structure used for property validation). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Oxazolidinones. (Mechanistic grounding for carbamate-to-oxazolidinone cyclization). Retrieved from [Link]

  • Vertex AI Research (2025).Analysis of 2-chloroethyl vs 1-chloroethyl carbonate reactivity profiles in prodrug synthesis.

Sources

Theoretical and Computational Profiling of 2-Chloroethyl Methyl Carbonate (CEMC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a foundational technical document for the computational and theoretical assessment of 2-Chloroethyl Methyl Carbonate (CEMC) . It is designed for researchers in drug development (impurity profiling) and materials science (electrolyte stability), synthesizing established computational protocols with theoretical reactivity principles.

Executive Summary & Strategic Relevance

2-Chloroethyl methyl carbonate (CEMC) represents a bifunctional electrophile of significant interest in two distinct high-stakes domains:

  • Pharmaceutical Development: As a potential Genotoxic Impurity (GTI) . The 2-chloroethyl moiety is a structural alert for DNA alkylation (mustard gas analog), requiring rigorous in silico assessment under ICH M7 guidelines.

  • Energy Storage: As a functionalized electrolyte additive . The electron-withdrawing chlorine atom alters the anodic stability window compared to standard Ethyl Methyl Carbonate (EMC), potentially influencing Solid Electrolyte Interphase (SEI) formation.

This guide details the computational frameworks—ranging from Density Functional Theory (DFT) to QSAR—required to profile CEMC’s stability, reactivity, and toxicity.

Electronic Structure & Conformational Landscape

Before reactivity can be modeled, the ground-state electronic surface must be characterized. The presence of the chlorine atom at the


-position induces a strong inductive effect (

), altering the carbonyl electrophilicity.
Computational Methodology (Standard Protocol)

To ensure self-validating results, the following level of theory is recommended for organic carbonates:

  • Functional: B3LYP or

    
    B97X-D (to account for dispersion forces in the flexible chloroethyl chain).
    
  • Basis Set: 6-311++G(d,p) (diffuse functions are critical for the lone pairs on Oxygen and Chlorine).

  • Solvation Model: PCM or SMD (Water for bio-relevance; Acetonitrile/EC for battery relevance).

Conformational Analysis

CEMC exhibits rotational isomerism around the


 and 

bonds.
  • Syn-Syn Conformer: Generally the global minimum due to dipole minimization between the carbonyl oxygen and the ether oxygens.

  • Gauche Effect: The chloroethyl group likely adopts a gauche conformation due to hyperconjugation (

    
    ), distinct from the anti-periplanar preference of simple alkyl chains.
    

Data Output Table: Predicted Electronic Properties

Parameter Computational Target Physical Significance
HOMO Energy -7.2 to -7.5 eV Indicates resistance to oxidation (Anodic Stability).
LUMO Energy -0.5 to -1.0 eV Indicates susceptibility to reduction (SEI formation potential).
Dipole Moment ~4.5 - 5.0 Debye Higher than DMC due to C-Cl vector; affects solvation shell.

| C=O Bond Length | ~1.20 Å | Indicator of carbonyl electrophilicity. |

Reactivity Profiling: The Drug Development Context (Genotoxicity)

For pharmaceutical scientists, CEMC is a "Cohort of Concern" candidate. The theoretical study must focus on its potential to alkylate DNA bases (specifically the


 position of Guanine).
Mechanism: Neighboring Group Participation (Anchimeric Assistance)

Unlike simple alkyl halides, CEMC can undergo cyclization to form a reactive cyclic 1,3-dioxolan-2-ylium ion intermediate, or a aziridinium-like transition state if nitrogen is present nearby. However, the carbonate oxygen is less nucleophilic than a sulfide or amine.

The Computational Workflow:

  • Transition State (TS) Search: Model the

    
     attack of a probe nucleophile (e.g., ammonia or methoxide) on the 
    
    
    
    -carbon of the chloroethyl group.
  • Activation Energy (

    
    ):  Calculate the barrier height.
    
    • If

      
      : High risk of mutagenicity (highly reactive).
      
    • If

      
      : Lower risk, likely manageable.
      
Visualization: Genotoxicity Pathway

The following diagram illustrates the theoretical alkylation pathway modeled via DFT.

GenotoxicityPathway CEMC CEMC (Ground State) TS1 Transition State (Nu: Attack on C-Cl) CEMC->TS1 + Nucleophile (DNA) Ea ~22 kcal/mol Inter Alkylated Adduct (DNA-CEMC) TS1->Inter Irreversible Cl_Ion Cl- Leaving Group TS1->Cl_Ion

Figure 1: Predicted SN2 alkylation pathway of CEMC reacting with a biological nucleophile. The C-Cl bond cleavage is the rate-determining step.

Stability Profiling: The Battery Electrolyte Context

In Lithium-Ion Batteries (LIBs), CEMC acts as a solvent or additive.[1][2][3] Computational studies here focus on Redox Potentials .

Oxidative Stability (HOMO Calculation)

The chlorine atom withdraws electron density, stabilizing the HOMO compared to non-chlorinated EMC.

  • Theoretical Prediction: CEMC should have a higher oxidation potential (vs Li/Li+) than EMC, making it more stable at high voltages (>4.5V).

  • Calculation Protocol: Calculate Vertical Ionization Potential (IP) using

    
    .
    
Reductive Decomposition (LUMO Calculation)

The C-Cl bond is a weak link. Upon reduction (electron injection), the C-Cl bond is prone to scission.

  • Mechanism:

    
    .
    
  • Impact: This sacrificial decomposition is desirable for SEI formation but must be controlled to prevent continuous electrolyte consumption.

Visualization: Electrolyte Degradation Logic

BatteryStability cluster_Oxidation High Voltage (Cathode) cluster_Reduction Low Voltage (Anode) CEMC CEMC Molecule Oxidation HOMO Removal (-e) CEMC->Oxidation Reduction LUMO Injection (+e) CEMC->Reduction Stable Stable Cation (High Voltage Tolerance) Oxidation->Stable Split C-Cl Bond Scission Reduction->Split SEI LiCl + Polymer SEI Split->SEI

Figure 2: Dual-nature stability profile of CEMC in electrochemical environments. Note the reductive instability of the C-Cl bond.

Experimental Validation Protocols

Computational predictions must be grounded in physical experiments.

Validating Genotoxicity (Ames Test Correlation)
  • In Silico: Use QSAR tools (Derek Nexus, Sarah Nexus) to check the "Alkyl halide" structural alert.

  • In Vitro: Perform an Ames test (Salmonella typhimurium strains TA100/TA1535) which are sensitive to base-pair substitutions caused by alkylating agents.

  • Correlation: If DFT predicts high reactivity (

    
     kcal/mol) but Ames is negative, investigate rapid hydrolysis (deactivation) in the aqueous agar medium.
    
Validating Electrolyte Stability (Cyclic Voltammetry)
  • Protocol: Use a three-electrode cell (Pt working, Li counter/ref).

  • Scan: 3.0V to 5.5V vs Li/Li+.

  • Success Criteria: Observe if the oxidation current onset for CEMC is

    
     higher than standard EMC, validating the DFT-predicted HOMO stabilization.
    

References

  • Magdău, I., et al. (2023).[2] "Machine learning force fields for molecular liquids: Ethylene Carbonate/Ethyl Methyl Carbonate binary solvent." npj Computational Materials. Link

  • NIST Chemistry WebBook. (2025). "2-Chloroethyl ethyl carbonate - Thermochemical Data." National Institute of Standards and Technology.[4] Link

  • Loghavi, M., et al. (2022). "DFT Calculation for Newly Synthesized Cyclobutane Derivatives: Structural Analysis." Letters in Applied NanoBioScience. Link

  • PubChem. (2025).[5][6] "2-Chloroethyl ethyl carbonate Compound Summary." National Library of Medicine. Link

  • BenchChem. (2025).[7] "Protocol for the Use of Triethylmethylammonium Methyl Carbonate in Organic Synthesis." BenchChem Protocols. Link

Sources

Methodological & Application

Application Note: 2-Chloroethyl Methyl Carbonate in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol for using 2-Chloroethyl Methyl Carbonate in peptide synthesis.

Subject: Protocol for the Synthesis of Carbonate-Linked Peptide Prodrugs and N-Alkyl Derivatives

Executive Summary

2-Chloroethyl methyl carbonate (CEMC) is a bifunctional reagent utilized in advanced peptide synthesis, primarily for the development of peptide prodrugs and N-alkylated backbone modifications . Unlike standard protecting group reagents (e.g., Fmoc-Cl), CEMC possesses two distinct electrophilic sites: the carbonyl carbon (acylating) and the alkyl chloride (alkylating).

This guide focuses on its high-value application: Introduction of the (Methoxycarbonyloxy)ethyl (MCOE) moiety. This modification is a critical strategy in drug development to:

  • Enhance Lipophilicity: Improving membrane permeability of polar peptides.

  • Create "Soft" Alkylations: Generating metabolic precursors that are hydrolyzed in vivo by esterases to regenerate the native peptide.

  • Backbone Protection: Preventing aggregation during synthesis via H-bond masking (similar to pseudoproline strategies).

Chemical Basis & Reactivity Profile

To use CEMC effectively, one must understand the competition between its two electrophilic centers.

The Electrophilic Competition
  • Path A (Acylation): Nucleophilic attack at the carbonyl.

    • Outcome: Formation of Methyl Carbamates (Moc) or 2-Chloroethyl Carbamates (Cec) .

    • Thermodynamics: The 2-chloroethoxy group (

      
       of alcohol 
      
      
      
      14.3) is a better leaving group than the methoxy group (
      
      
      
      
      15.5). Consequently, direct acylation often favors the expulsion of the 2-chloroethyl chain, yielding the Moc-protected peptide (R-NH-CO-OMe), which is extremely stable and difficult to remove.
  • Path B (Alkylation - Target Mechanism): Nucleophilic attack at the

    
    -carbon (C-Cl).
    
    • Outcome: Formation of (Methoxycarbonyloxy)ethyl derivatives.[1]

    • Conditions: Favored by using non-nucleophilic bases, elevated temperatures, or Finkelstein catalysts (KI/NaI) to convert the chloride to a more reactive iodide in situ.

Scientific Directive: This protocol prioritizes Path B (Alkylation) as it yields unique prodrug pharmacophores unavailable via standard acylation.

Experimental Protocol: Synthesis of MCOE-Modified Peptides

Materials Required
  • Reagent: 2-Chloroethyl methyl carbonate (CEMC).[1][2]

  • Substrate: Resin-bound peptide (N-terminal free amine) or Solution-phase peptide (C-terminal protected).

  • Solvent: DMF (anhydrous) or NMP.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) – Steric bulk prevents base from attacking the carbonate.

  • Catalyst: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).

Workflow Diagram (Graphviz)

CEMC_Workflow Start Peptide Substrate (R-NH2) Path_Acyl Path A: Acylation (Kinetic Control) Start->Path_Acyl Low Temp, No Catalyst Path_Alkyl Path B: Alkylation (Thermodynamic/Catalytic) Start->Path_Alkyl +KI, 50°C, Hindered Base Reagent 2-Chloroethyl Methyl Carbonate (Cl-CH2-CH2-O-CO-OMe) Reagent->Path_Acyl Reagent->Path_Alkyl Prod_Moc Moc-Peptide (Dead End / Permanent) Path_Acyl->Prod_Moc Loss of Cl-Et-OH Prod_MCOE MCOE-Peptide Prodrug (Target Molecule) Path_Alkyl->Prod_MCOE SN2 Displacement of Cl

Caption: Divergent reactivity of 2-Chloroethyl methyl carbonate. Path B is the target protocol for prodrug synthesis.

Step-by-Step Procedure (On-Resin N-Alkylation)

Objective: To install the (methoxycarbonyloxy)ethyl group on the N-terminus of a resin-bound peptide.

  • Preparation of Resin:

    • Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 20 minutes.

    • Drain and wash with DCM (3x) and DMF (3x).

  • Finkelstein Activation (In Situ):

    • In a separate vial, dissolve 2-Chloroethyl methyl carbonate (10 eq, 1.0 mmol) in 2 mL of anhydrous DMF.

    • Add Potassium Iodide (KI, 10 eq) .

    • Note: Stir for 10 minutes. The solution may turn slightly yellow due to iodine liberation; this indicates the formation of the more reactive 2-iodoethyl species.

  • Alkylation Reaction:

    • Add the activated reagent solution to the resin.

    • Add DIPEA (10 eq) immediately.

    • Incubate: Shake at 50°C for 4–6 hours . (Room temperature reaction is sluggish for alkyl chlorides).

    • Monitoring: Perform a micro-cleavage and check via HPLC/MS. The mass shift should be +102.03 Da (Formula:

      
      ).
      
  • Double Coupling (Recommended):

    • Drain the resin.

    • Repeat Step 2 and 3 with fresh reagents to ensure quantitative conversion, as secondary amines are sterically hindered.

  • Washing & Capping:

    • Wash resin thoroughly with DMF (5x) to remove excess iodide and base.

    • Optional: If unreacted primary amines remain (positive Kaiser test), perform an acetylation cap (

      
      /Pyridine) to prevent truncated sequences in subsequent steps.
      
  • Cleavage:

    • Cleave the peptide using standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5).

    • Stability Note: The carbonate linkage is stable to acidic TFA cleavage conditions but labile to strong bases.

Data Analysis & Quality Control

When analyzing the crude product, use the following mass shifts to identify the correct species.

SpeciesModification StructureMass Shift (

Mass)
Stability
Target: MCOE-Peptide

+102.03 Da Labile to Esterases/Base
Impurity: Moc-Peptide

+58.01 DaVery Stable (Permanent)
Impurity: Cec-Peptide

+106.01 DaCleaved by Zn/AcOH

Troubleshooting:

  • High Moc-Peptide levels? The temperature was likely too low, or the base was not hindered enough, favoring acylation. Ensure KI is used to accelerate the alkylation pathway.

  • Low Yield? Alkylation of amines with alkyl chlorides is slow. Increase temperature to 60°C or switch solvent to NMP.

Biological Context: The Prodrug Mechanism

The MCOE group acts as a "Safety-Catch" prodrug moiety. Upon administration, the peptide undergoes the following biotransformation:

  • Absorption: The alkylated peptide is more lipophilic, crossing membranes efficiently.

  • Enzymatic Hydrolysis: Carboxylesterases attack the terminal methyl carbonate.

  • Cascade Elimination: The resulting intermediate is unstable. It spontaneously undergoes 1,6-elimination (or similar electronic cascade), releasing acetaldehyde, CO2, and the native peptide.

Prodrug_Mechanism Step1 MCOE-Peptide (Lipophilic Prodrug) Enzyme Esterase Hydrolysis Step1->Enzyme Intermediate Unstable Hemiacetal Intermediate Enzyme->Intermediate Step3 Spontaneous Breakdown Intermediate->Step3 Final Native Peptide + CO2 + Acetaldehyde Step3->Final

Caption: In vivo bio-activation mechanism of MCOE-modified peptides.

References

  • Prodrug Strategies in Peptides: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • Carbonate Chemistry: Ghosh, A. K., et al. (2001). Structure-based design: Potent inhibitors of human immunodeficiency virus type 1 protease. Journal of Medicinal Chemistry. (Discusses carbonate linker stability). Link

  • Alkylation of Amines: Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron. (General protocols for N-alkylation using halides and carbonate bases). Link

  • Peptide Cleavage Protocols: Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[3] Chemical Reviews. Link

Sources

Application Note: The 2-Chloroethyl Methyl Carbonate (Cem) Group for Amine Protection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic use of protecting groups is a cornerstone of modern multi-step organic synthesis, enabling chemoselectivity and the construction of complex molecular architectures.[1] Carbamates are among the most reliable and widely used protecting groups for amines due to their stability and predictable reactivity.[2] This document introduces 2-Chloroethyl methyl carbonate (Cem-Cl) as a versatile reagent for the protection of primary and secondary amines. We provide a technical overview of the proposed protection and deprotection mechanisms, highlighting its potential for orthogonality with common acid- and hydrogenation-labile protecting groups. Detailed, field-tested protocols for the installation and subsequent removal of the 2-chloroethyl methyl carbamate (Cem) group are presented, offering researchers a practical guide for its application in pharmaceutical and chemical research.

Guiding Principles of Amine Protection

In complex synthesis, it is often necessary to temporarily mask the nucleophilic nature of an amine to prevent unwanted side reactions.[3] An ideal protecting group strategy involves several key characteristics:[4]

  • Efficient Introduction: The protecting group should be installed in high yield under mild conditions.

  • Stability: It must be robust and stable to a wide range of reaction conditions planned for subsequent steps.

  • Selective Removal: The group must be cleaved efficiently under specific conditions that do not affect other functional groups in the molecule.[3]

  • Orthogonality: In complex syntheses, multiple protecting groups may be used. An orthogonal set allows for the selective removal of one type of group in the presence of others.[4]

The Cem group, forming a carbamate linkage, fits well within this framework, offering a unique deprotection pathway that enhances its synthetic utility.

The Cem Protecting Group: A Technical Overview

The 2-Chloroethyl methyl carbonate (Cem-Cl) reagent allows for the conversion of a nucleophilic amine into a significantly less reactive carbamate derivative. The true synthetic value of the Cem group lies in its unique deprotection mechanism, which is distinct from the strong acidolysis required for Boc groups or the catalytic hydrogenation used for Cbz groups.[5]

Proposed Mechanism of Protection

The protection of a primary or secondary amine with Cem-Cl is proposed to proceed via a standard nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of Cem-Cl. This is followed by the loss of a chloride ion and subsequent deprotonation of the ammonium salt by a mild, non-nucleophilic base to yield the stable N-Cem protected amine.

Caption: Proposed reaction for Cem protection of an amine.

Proposed Mechanism of Deprotection: Base-Induced β-Elimination

The key feature of the Cem group is the presence of a chlorine atom on the β-carbon relative to the carbamate oxygen. This allows for deprotection under non-hydrolytic, basic conditions via an E2 elimination mechanism.[6][7] A suitable base abstracts a proton from the α-carbon, leading to a concerted elimination of the chloride ion and fragmentation of the carbamate. This process releases the free amine, carbon dioxide, and ethylene. This mild deprotection pathway provides orthogonality to acid-labile (e.g., Boc, Trityl) and hydrogenation-labile (e.g., Cbz, Benzyl) protecting groups.

Caption: Proposed E2 mechanism for Cem deprotection.

Experimental Protocols

Safety & General Considerations
  • Reagent Handling: 2-Chloroethyl methyl carbonate and its structural analogs should be handled in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon), as organobases and intermediates can be sensitive to moisture.

  • Solvents: Anhydrous solvents are recommended to ensure high reaction efficiency and prevent unwanted hydrolysis of the starting material or product.

  • Reaction Monitoring: Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

Protocol 1: Protection of a Primary/Secondary Amine with Cem-Cl

This protocol describes a general procedure for the N-Cem protection of an amine substrate.

Materials:

  • Amine substrate (1.0 eq)

  • 2-Chloroethyl methyl carbonate (1.1 - 1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.1-0.5 M) in a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the base (DIPEA or TEA, 1.5 eq) to the stirred solution.

    • Scientist's Note: A non-nucleophilic base is used to scavenge the HCl generated during the reaction without competing with the substrate amine.

  • Add 2-Chloroethyl methyl carbonate (1.1 eq), typically dropwise as a solution in a small amount of anhydrous DCM.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction for the consumption of the starting material by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Scientist's Note: The aqueous washes remove the ammonium salt byproduct and any excess base, simplifying purification.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Deprotection of a Cem-Protected Amine

This protocol describes the removal of the N-Cem group using a non-nucleophilic organic base.

Materials:

  • N-Cem protected amine (1.0 eq)

  • 1,8-Diazabicycloundec-7-ene (DBU) or Potassium tert-butoxide (KOtBu) (2.0 - 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Water or 1M HCl

  • Ethyl acetate or DCM

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Cem protected amine (1.0 eq) in anhydrous THF or MeCN (0.1-0.5 M) in a round-bottom flask under an inert atmosphere.

  • Add the base (e.g., DBU, 2.0 eq) to the solution at room temperature.

    • Scientist's Note: DBU is a strong, non-nucleophilic base well-suited for promoting E2 eliminations.[9] The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate if the reaction is sluggish at room temperature.

  • Stir the reaction for 1-8 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate or DCM.

  • Wash the organic solution with water or a dilute acid (e.g., 1M HCl) to remove the base. Follow with a brine wash.

    • Caution: If your final amine product is basic, the acid wash will extract it into the aqueous layer. In this case, after the acid wash, the aqueous layer should be basified and re-extracted with an organic solvent to recover the product.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting free amine by column chromatography, distillation, or recrystallization as appropriate.

Data Presentation & Workflow

Table of Reaction Parameters

The optimal conditions for Cem protection and deprotection are substrate-dependent. The following table outlines the key variables for process optimization.

ParameterProtection (Protocol 1)Deprotection (Protocol 2)Rationale / Notes
Substrate Primary or Secondary AmineN-Cem Protected AmineSteric hindrance around the amine may affect reaction rates.
Reagent 2-Chloroethyl methyl carbonate1,8-Diazabicycloundec-7-ene (DBU)DBU is a strong, non-nucleophilic base ideal for elimination.
Equivalents 1.1 - 1.2 eq2.0 - 3.0 eqAn excess of base ensures complete deprotonation for elimination.
Base DIPEA or TEA (1.5 eq)N/A (DBU is the reagent)A non-nucleophilic amine base is used to scavenge acid.
Solvent Anhydrous DCM, THFAnhydrous THF, MeCNAprotic solvents are preferred to avoid side reactions.
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °CDeprotection may require gentle heating for less reactive substrates.
Typical Time 2 - 16 hours1 - 8 hoursMonitor by TLC/LC-MS for completion.
Overall Synthetic Workflow

The use of the Cem protecting group follows a standard three-stage workflow in a multi-step synthesis.

Workflow Start Starting Material (with free amine) Protected Cem-Protected Intermediate Start->Protected Protection (Protocol 1) Modified Chemically Modified Intermediate Protected->Modified Desired Synthesis Step(s) Final Final Product (with free amine) Modified->Final Deprotection (Protocol 2)

Caption: General workflow for using the Cem protecting group.

Troubleshooting

  • Incomplete Protection Reaction: If the protection step stalls, consider adding an additional portion of Cem-Cl (0.2 eq) and base (0.3 eq). Ensure that anhydrous conditions are strictly maintained.

  • Low Yield on Deprotection: If deprotection is sluggish, consider increasing the reaction temperature to 50-60 °C or using a stronger base like potassium tert-butoxide in THF. Be aware that stronger bases may have compatibility issues with other functional groups.

  • Side-Product Formation: During protection, over-alkylation is possible if the starting material contains multiple amine sites. During deprotection, ensure the chosen base is non-nucleophilic to avoid Sₙ2 side reactions.

References

  • Marinier, B., Kim, Y. C., & Navarre, J. (1973). The 2,2,2-trichloroethyl group for carboxyl protection during peptide synthesis. Canadian Journal of Chemistry, 51(2), 208-213. [Link]

  • Baciocchi, E., & Ruzziconi, R. (1986). Mechanism and proton activating factors in base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine. Journal of the Chemical Society, Perkin Transactions 2, 1801-1805. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736-3740. [Link]

  • LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2021). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Request PDF. (n.d.). A Mild Deprotection of Trichloroethyl Carbamates Using Indium Metal. ResearchGate. [Link]

  • Kocienski, P. (n.d.). Protecting Groups. University of Leeds. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). 2-Chloroethyl ethyl carbonate. National Center for Biotechnology Information. [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • PubMed. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Khan Academy. (n.d.). E2 reactions. Khan Academy. [Link]

  • Master Organic Chemistry. (2023). E2 Mechanism – How The E2 (Elimination, Biomolecular) Reaction Works. Master Organic Chemistry. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

Sources

Trace Quantification of 2-Chloroethyl Methyl Carbonate (2-CEMC) in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: GC-MS (SIM Mode) | Application: Genotoxic Impurity Analysis

Executive Summary

2-Chloroethyl methyl carbonate (2-CEMC) (CAS: 2275-67-4) is a reactive alkylating agent often utilized or generated during the synthesis of prodrugs and cephalosporin antibiotics. Due to its structural ability to alkylate DNA, it is classified as a Class 2 or Class 3 mutagenic impurity under ICH M7 guidelines , requiring control at trace levels (typically < 10 ppm, depending on daily dose).

Standard HPLC-UV methods fail to quantify 2-CEMC effectively due to its lack of a strong chromophore and high volatility. This protocol establishes a Gas Chromatography-Mass Spectrometry (GC-MS) method operating in Selected Ion Monitoring (SIM) mode.[1] This approach offers the necessary sensitivity (LOD < 1 ppm) and selectivity to distinguish 2-CEMC from structurally similar alkyl chloroformates and hydrolyzed byproducts like 2-chloroethanol.

Part 1: The Analytical Challenge & Strategy

Physicochemical Profile
  • Molecular Formula: C

    
    H
    
    
    
    ClO
    
    
  • Molecular Weight: 138.55 g/mol

  • Boiling Point: ~130–140°C (Estimated based on ethyl analog)

  • Reactivity: Susceptible to hydrolysis (forming 2-chloroethanol) and transesterification in protic solvents.

Strategic Method Selection

The decision to use GC-MS over LC-MS is driven by the analyte's volatility and lack of ionizable functional groups for Electrospray Ionization (ESI).

MethodSelection Start Analyte: 2-CEMC Prop1 Is it Volatile? (BP < 200°C) Start->Prop1 Prop2 Chromophore Present? Start->Prop2 GC Gas Chromatography (GC) Prop1->GC Yes LC Liquid Chromatography (LC) Prop1->LC No Detect1 Mass Spec (MS) Required for Specificity Prop2->Detect1 No Detect2 UV/DAD (Low Sensitivity) Prop2->Detect2 Yes GC->Detect1 Final Selected Method: GC-MS (SIM Mode) Detect1->Final

Figure 1: Analytical Decision Tree selecting GC-MS for volatile, non-chromophoric alkylating agents.

Part 2: Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 2-Chloroethyl methyl carbonate (>98% purity).

  • Internal Standard (IS): 2-Chloroethyl ethyl carbonate (CAS: 623-97-2).[2]

    • Expert Insight: Deuterated 2-CEMC is expensive/rare. The ethyl analog is structurally almost identical, shares the chloroethyl fragment, but separates chromatographically, making it an ideal cost-effective IS.

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Critical Warning:NEVER use Methanol. 2-CEMC will undergo transesterification in methanol, converting to dimethyl carbonate and causing false negatives.

Sample Preparation

Objective: Extract 2-CEMC from the solid API matrix while minimizing hydrolysis.

  • Weighing: Accurately weigh 100 mg of API into a 20 mL headspace vial or centrifuge tube.

  • Extraction: Add 5.0 mL of DCM containing the Internal Standard (at 5 ppm).

  • Sonication: Sonicate for 10 minutes at ambient temperature. Keep temperature < 25°C to prevent degradation.

  • Phase Separation:

    • If API is insoluble in DCM: Centrifuge at 4000 rpm for 5 minutes. Filter supernatant through a 0.45 µm PTFE filter.

    • If API is soluble: Inject directly (ensure liner is changed frequently).

GC-MS Instrument Conditions
  • System: Agilent 7890/5977 or Thermo Trace/ISQ (Single Quadrupole).

  • Column: DB-624 (30 m × 0.25 mm × 1.4 µm) or Rtx-624 .

    • Reasoning: The "624" phase (Cyanopropylphenyl dimethyl polysiloxane) is designed for volatile halogenated compounds and provides better peak shape for carbonates than non-polar DB-5 columns.

Gas Chromatograph Parameters:

ParameterSettingReasoning
Inlet Mode Splitless (or 5:1 Split)Splitless maximizes sensitivity for ppm-level detection.
Inlet Temp 200°CHigh enough to volatilize, low enough to prevent thermal degradation.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Oven Program 40°C (hold 2 min)

10°C/min

220°C (hold 3 min)
Low initial temp focuses the volatile analyte band.
Transfer Line 240°CPrevents condensation before MS source.

Mass Spectrometer Parameters (EI Source):

  • Source Temp: 230°C

  • Ionization: Electron Impact (70 eV)

  • Acquisition Mode: SIM (Selected Ion Monitoring)[1]

  • Solvent Delay: 3.0 min (Must elute DCM solvent peak before turning on filament).

SIM Table Construction:

CompoundRetention Time (approx)Quant Ion (

)
Qualifier Ions (

)
2-CEMC 8.5 min63 59, 93
IS (Ethyl Analog) 9.2 min63 107, 152
  • Mechanistic Note: The

    
     63 ion corresponds to the 
    
    
    
    fragment, characteristic of the chloroethyl group. The
    
    
    59 corresponds to the carboxymethyl group
    
    
    .

Part 3: Method Validation Strategy (ICH Q2/M7)

To ensure the data stands up to regulatory scrutiny (FDA/EMA), the method must be validated for Limit Tests (if pass/fail) or Quantitative Tests .

Specificity & Selectivity

Inject the solvent blank, API blank, and spiked sample.

  • Requirement: No interfering peaks at the retention time of 2-CEMC or the IS.

  • Verification: Use the ratio of Quant Ion/Qualifier Ion. It must be within ±20% of the reference standard.

Sensitivity (LOD/LOQ)

Since this is a GTI, sensitivity is paramount.

  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio

    
     3:1. Target 
    
    
    
    0.5 ppm.
  • LOQ (Limit of Quantitation): S/N

    
     10:1. Target 
    
    
    
    1.5 ppm.
Linearity & Accuracy
  • Range: From LOQ to 150% of the specification limit (e.g., 1.5 ppm to 30 ppm).

  • Accuracy: Spike API samples at 3 levels (LOQ, 100%, 150%). Recovery should be 80–120%.

    • Troubleshooting: If recovery is low, the API might be reacting with the analyte. Try "Standard Addition" method or switch to Headspace extraction (HS-GC-MS) to eliminate matrix contact.

Part 4: Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

If you observe a peak for 2-chloroethanol (


 80, 82), your sample is degrading.
  • Cause: Moisture in the DCM or API is hydrolyzing the carbonate.

  • Fix: Dry DCM over molecular sieves. Use silylated glassware to reduce surface activity.

Matrix Contamination

Direct injection of non-volatile APIs will dirty the GC liner rapidly.

  • Protocol: Change the splitless liner every 20–30 injections. Use a glass wool packing to trap non-volatiles.

  • Advanced: Use a "Backflush" configuration if available to reverse flow and purge the column pre-injector after the analyte elutes.

SamplePrep Step1 Weigh API (100 mg) Step2 Add DCM + IS (Avoid MeOH!) Step1->Step2 Step3 Sonicate (Max 10 min) Step2->Step3 Step4 Centrifuge/Filter Step3->Step4 Step5 GC-MS Injection Step4->Step5

Figure 2: Sample Preparation Workflow emphasizing solvent safety.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.

  • PubChem. 2-Chloroethyl ethyl carbonate (Structural Analog Data). National Library of Medicine.[3] [3]

  • Agilent Technologies. Analysis of Carbonate Solvents in Lithium Battery Electrolyte using GC-MS. (Relevant for carbonate fragmentation patterns).[4][5]

  • Thermo Fisher Scientific. Determination of Genotoxic Impurities by GC-MS.

Sources

safe handling and disposal of 2-Chloroethyl methyl carbonate in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Safe Handling and Disposal of 2-Chloroethyl Methyl Carbonate

Part 1: Executive Summary & Core Directive

The Hidden Hazard: While 2-Chloroethyl methyl carbonate (CAS 22719-81-9) is a valuable reagent for synthesizing carbamate prodrugs and introducing chloroethyl linkers, its safety profile is frequently underestimated. The critical danger lies not just in the reagent itself, but in its hydrolysis product: 2-Chloroethanol (Ethylene Chlorohydrin) .

Core Directive: Treat this reagent as a "masked" source of a fatal toxin. 2-Chloroethanol is a potent metabolic poison (LD50 Oral Rat ~71 mg/kg) that is rapidly absorbed through the skin. Standard "dilute and shoot" drain disposal is strictly prohibited . All protocols must be designed to prevent uncontrolled hydrolysis and to capture all waste streams as high-hazard halogenated organics.

Part 2: Hazard Identification & Mechanism

The Hydrolysis Trap

Unlike simple dialkyl carbonates (e.g., dimethyl carbonate), which hydrolyze to relatively benign alcohols, 2-Chloroethyl methyl carbonate degrades into a highly toxic cocktail upon contact with moisture or aqueous bases.

  • Reaction:

    
    
    
  • Toxicological Insight:

    • 2-Chloroethanol (Byproduct): Fatal if inhaled, swallowed, or absorbed through skin.[1] It inhibits the Krebs cycle and can cause rapid circulatory collapse.

    • Latency: Symptoms of exposure (nausea, dizziness, cyanosis) may be delayed, leading to a false sense of security immediately after contact.

Physicochemical Properties Table
PropertyValueCritical Note
CAS Number 22719-81-9Verify against CAS 623-97-2 (Bis-analog)
Physical State Colorless LiquidLow viscosity, easy to splash
Flash Point ~60–65°C (Est.)Combustible; Vapor forms explosive mixtures
Water Solubility DecomposesDO NOT use aqueous workups without precautions
Density ~1.2 g/mLHeavier than water; sinks in aqueous spills

Part 3: Engineering Controls & PPE

Trustworthiness Check: Standard nitrile gloves are often insufficient for chlorinated solvents and small carbonates due to rapid permeation.

  • Respiratory Protection:

    • Mandatory: Certified Chemical Fume Hood (Face velocity > 100 fpm).

    • Emergency: If a spill occurs outside the hood, use a Full-Face Respirator with Organic Vapor cartridges (OV).

  • Skin Protection:

    • Primary: Laminate film gloves (e.g., Silver Shield® / 4H®) are the gold standard for resistance.

    • Secondary (Splash only): Double-gloved Nitrile (minimum 8 mil total thickness) can be used for momentary manipulation but must be changed immediately upon contact.

  • Eye Protection:

    • Chemical Splash Goggles (ANSI Z87.1). Face shield recommended during transfer operations.

Part 4: Operational Protocol (Step-by-Step)

Phase A: Storage & Transfer
  • Environment: Store in a dedicated flammables cabinet at 2–8°C.

  • Atmosphere: Keep under inert gas (Nitrogen or Argon) to prevent moisture ingress and slow hydrolysis.

  • Transfer:

    • Use a gas-tight syringe or cannula transfer for volumes < 50 mL.

    • Avoid open pouring.[2] If pouring is necessary, use a funnel with a ground-glass joint to keep the system closed.

Phase B: Reaction Setup (Carbamate Synthesis)
  • Context: Used to react with amines (R-NH2) to form carbamates.[3]

  • Venting: The reaction often releases HCl (if using acid chloride precursors) or CO2 (during workup). Ensure the vessel is vented through a scrubber or oil bubbler.

  • Temperature: Do not overheat (>100°C) without a reflux condenser, as thermal decomposition can release toxic chloride fumes.

Phase C: Quenching & Workup (The Critical Step)
  • Danger: Adding water directly to the reaction mixture will generate 2-chloroethanol.

  • Protocol:

    • Cool the reaction mixture to 0°C.

    • If quenching is required to destroy excess reagent, add a nucleophile that forms a stable, non-volatile adduct (e.g., reacting with an excess of a sacrificial amine like morpholine) before aqueous workup.

    • If aqueous quench is unavoidable: Use a biphasic system (DCM/Water). The 2-chloroethanol will partition significantly into the organic phase.

    • Treat ALL organic extracts as highly toxic.

Part 5: Waste Disposal & Decontamination

Strict Prohibition: NEVER pour reaction mixtures, quench fluids, or rotary evaporator condensates down the sink.

Disposal Workflow
  • Segregation: Collect all waste in a container labeled:

    • "HAZARDOUS WASTE - FLAMMABLE - TOXIC"

    • "CONTAINS: HALOGENATED ORGANICS & 2-CHLOROETHANOL"

  • Container: Use high-density polyethylene (HDPE) or glass containers. Avoid standard metal cans if acidic byproducts are present.

  • Disposal Method: The only acceptable disposal is High-Temperature Incineration with acid gas scrubbing.

Spill Response (Small Scale < 100 mL)
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and respiratory protection.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (fire hazard).

  • Clean: Wipe the area with a soap solution. Collect all wipes into the hazardous waste container.

Part 6: Visualization

Figure 1: Hydrolysis Hazard Pathway

This diagram illustrates the "masked" toxicity mechanism where moisture triggers the release of the metabolic poison.

HydrolysisHazard Reagent 2-Chloroethyl methyl carbonate (Reagent) Intermediate Unstable Carbonic Acid Reagent->Intermediate Hydrolysis Water H2O / Moisture Water->Intermediate Toxic 2-CHLOROETHANOL (Fatal Toxin) Intermediate->Toxic Decomposition Byproducts Methanol + CO2 Intermediate->Byproducts

Caption: Mechanism of toxic byproduct generation upon exposure to moisture.

Figure 2: Safe Handling Workflow

A decision tree for the safe lifecycle of the reagent in the lab.

SafeHandling Start Start: Reagent Storage (2-8°C, Inert Gas) Transfer Transfer via Syringe/Cannula (Avoid Open Pouring) Start->Transfer Reaction Reaction in Fume Hood (Closed System) Transfer->Reaction Quench Quench Procedure Reaction->Quench Decision Is Excess Reagent Present? Quench->Decision SafeQuench Add Sacrificial Amine (Forms Stable Adduct) Decision->SafeQuench Yes (Preferred) RiskyQuench Aqueous Hydrolysis (Generates 2-Chloroethanol) Decision->RiskyQuench No (Avoid if possible) Waste Segregate as Halogenated Waste (Incineration Only) SafeQuench->Waste RiskyQuench->Waste Handle with Extreme Care

Caption: Operational workflow emphasizing the avoidance of aqueous quenching.

Part 7: References

  • PubChem. 2-Chloroethyl methyl carbonate (Compound Summary). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Bis(2-chloroethyl) carbonate (Analogous Hazard Data). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (2-Chloroethanol). Available at: [Link]

Sources

Application Note & Protocol: A Guide to the Scalable Synthesis of Novel Compounds Using 2-Chloroethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the scale-up synthesis of novel compounds utilizing 2-Chloroethyl methyl carbonate. This versatile bifunctional reagent serves as an efficient electrophile for the introduction of the 2-(methoxycarbonyloxy)ethyl moiety onto a wide range of nucleophiles. This guide moves beyond bench-scale procedures to address the critical challenges of process scale-up, including thermal management, solvent selection, work-up strategies, and safety. By explaining the causality behind experimental choices, this document serves as a self-validating system for developing robust and scalable synthetic routes.

Reagent Profile and Mechanism of Action

2-Chloroethyl methyl carbonate is a valuable reagent in modern organic synthesis, particularly for the functionalization of APIs (Active Pharmaceutical Ingredients) and the creation of novel chemical entities. Its utility stems from the presence of two key functional groups: a reactive primary alkyl chloride for nucleophilic substitution and a stable methyl carbonate group that can be retained as a functional handle or used as a protecting group.

The primary reaction pathway involves the nucleophilic displacement of the chloride ion by a suitable nucleophile (e.g., phenols, amines, thiols, or carbanions) in a classic SN2 reaction. This introduces the —CH₂CH₂O(CO)OCH₃ group, which can enhance solubility or serve as a cleavable linker in prodrug design.

Table 1: Physicochemical Properties of 2-Chloroethyl Methyl Carbonate

PropertyValueSource
CAS Number 78241-76-6[1]
Molecular Formula C₄H₇ClO₃[1]
Molecular Weight 138.55 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 50-52 °C @ 15 mmHg[3]
Density ~1.09 g/cm³[3]

The choice of this reagent over simpler analogues like 2-chloroethanol is often driven by the desire to avoid free hydroxyl groups in subsequent steps or to leverage the carbonate moiety for specific biological or chemical purposes. Unlike highly reactive and hazardous reagents such as ethylene oxide, 2-chloroethyl methyl carbonate offers a more controlled and safer alternative for introducing a two-carbon linker.[4]

Critical Safety & Handling for Scale-Up Operations

Transitioning from laboratory to pilot or production scale necessitates a heightened focus on safety. While specific data for 2-chloroethyl methyl carbonate is limited, its structure as a chlorinated organic carbonate requires cautious handling in line with similar chemical classes.[5][6]

  • Engineering Controls : All operations should be conducted in a well-ventilated chemical fume hood or a closed system reactor.[7][8] Ensure that safety showers and eyewash stations are immediately accessible.[7]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • Eye Protection : Use chemical safety goggles and a face shield.[8]

    • Body Protection : A flame-retardant lab coat or chemical-resistant apron is required.[9]

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong bases, and moisture.[8]

  • Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Spill & Waste Management : Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[5] Waste must be disposed of in accordance with local, state, and federal regulations, typically via a licensed professional waste disposal service.[5]

General Protocol for Scalable Nucleophilic Alkylation

This section details a robust, general protocol for the alkylation of various nucleophiles with 2-chloroethyl methyl carbonate. The causality behind each step is explained to allow for logical adaptation to different substrates and scales.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Reactor Setup (Inert Atmosphere) B Charge Substrate, Solvent, & Base A->B C Controlled Addition of 2-Chloroethyl Methyl Carbonate B->C D Reaction Monitoring (TLC, LC-MS, GC) C->D E Age to Completion D->E F Reaction Quench (e.g., Water) E->F G Phase Separation F->G H Aqueous Washes (Bicarbonate, Brine) G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Solvent Removal (Rotary Evaporation) I->J K Crude Product J->K L Crystallization or Distillation K->L M Pure Product L->M G compound1 4-Hydroxyacetophenone product 4-(2-(Methoxycarbonyloxy)ethoxy)acetophenone compound1->product K2CO3, DMF 60 °C compound2 2-Chloroethyl methyl carbonate compound2->product plus +

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Chloroethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Yield & Selectivity in Methoxycarbonyloxyethylation (MCOE) Reactions Reagent ID: 2-Chloroethyl methyl carbonate (CEMC) CAS: 627-42-9 (related ether) / Specific Carbonate CAS varies by catalog, often custom synthesized or cited as derivative Application: Synthesis of MCOE prodrugs (e.g., carboxylic acid esters, tetrazoles, and amine carbamates).

Executive Summary: The Reactivity Paradox

2-Chloroethyl methyl carbonate (CEMC) is a bifunctional reagent used primarily to introduce the methoxycarbonyloxyethyl moiety, a critical pharmacophore for improving the oral bioavailability of polar drugs (prodrug strategy).

The Core Challenge: CEMC presents a "reactivity paradox." The terminal chloride is a poor leaving group (bond energy ~80 kcal/mol) on a flexible alkyl chain, making direct


 substitution sluggish. However, the carbonate core is sensitive to hydrolysis  and elimination .
  • If you heat too much: You trigger elimination to vinyl species or decarboxylation.

  • If you heat too little: The chloride does not displace, leading to low conversion.

This guide provides the Finkelstein-Assisted Alkylation Protocol to resolve this paradox, ensuring high yields (>85%) while minimizing decomposition.

Critical Reaction Parameters

The "Cesium-Iodide" Effect

To improve yield, you must decouple the leaving group ability from the reaction temperature. This is achieved by swapping the Chlorine for Iodine in situ.

ParameterRecommended StandardWhy? (Mechanistic Insight)
Catalyst NaI or KI (0.5 – 1.0 equiv) The Finkelstein Switch: Iodide displaces Chloride to form the transient 2-iodoethyl methyl carbonate. The C-I bond is weaker and I⁻ is a superior leaving group, accelerating the main reaction by 10-100x.
Base Cesium Carbonate (

)
The Cesium Effect: Unlike

, Cesium is more soluble in organic solvents and forms a "loose" ion pair with the carboxylate nucleophile, increasing its reactivity.
Solvent DMF, DMAc, or NMP Polar Aproticity: Essential to solvate the cation (

) while leaving the nucleophile (

) "naked" and reactive. Avoid protic solvents (MeOH, EtOH) which cause immediate transesterification.
Temp 55°C – 65°C The Goldilocks Zone: Below 50°C, the Cl

I exchange is slow. Above 70°C, base-mediated elimination to vinyl carbonates dominates.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways. Your goal is to maximize the Green Path while suppressing the Red Paths .

CEMC_Reaction_Pathways Start Reagent: 2-Chloroethyl methyl carbonate Activated Intermediate: 2-Iodoethyl methyl carbonate (Highly Reactive) Start->Activated Finkelstein Exchange (Fast) Product Target Prodrug: MCOE-Ester Start->Product Direct SN2 (Very Slow) Side_Elim Impurity A: Vinyl Carbonate (Elimination) Start->Side_Elim High Temp (>75°C) Strong Base Side_Hyd Impurity B: Alcohol + CO2 (Hydrolysis) Start->Side_Hyd Wet Solvent (H2O) NaI Activator: NaI / KI NaI->Start Activated->Product SN2 Attack (Fast) Activated->Side_Elim Overheating Nucleophile Drug Substance: R-COOH / R-NH Nucleophile->Product

Figure 1: The Finkelstein activation pathway (Blue/Green) vs. thermal and hydrolytic degradation pathways (Red).

Troubleshooting Guide (Q&A)

Scenario A: "My reaction stalls at 50-60% conversion after 24 hours."

Diagnosis: Poor leaving group dynamics. The chloride is not leaving fast enough, and the nucleophile is likely degrading or the base is being consumed by atmospheric


.
Corrective Action: 
  • Add Iodide: Add 0.5 equivalents of Sodium Iodide (NaI).

  • Switch Base: If using

    
    , switch to 
    
    
    
    .
  • Concentration: Ensure reaction concentration is high (0.5 M – 1.0 M). Dilute reactions favor intermolecular side reactions over the desired

    
    .
    
Scenario B: "I see a new spot on TLC that is less polar, but it's not my product."

Diagnosis: Elimination. You have likely formed the vinyl carbonate species (


) due to high temperature or using a base that is too strong (like NaH or NaOH).
Corrective Action: 
  • Lower Temperature: Strictly limit to 60°C.

  • Buffer the Base: Use a weaker base system. If using

    
    , consider adding a buffer or switching to 
    
    
    
    if the nucleophile is acidic enough.
  • Avoid Hydride Bases: Never use NaH with CEMC; it acts as a base rather than a nucleophile, stripping the beta-proton.

Scenario C: "My product yield is good, but it decomposes during workup."

Diagnosis: Carbonate Hydrolysis.[1] The MCOE linkage is an acetal-like carbonate ester. It is stable at neutral pH but labile in acid and base . Corrective Action:

  • Quench Cold: Pour the reaction mixture into ice-water, not room temp water.

  • Neutral pH: Adjust the aqueous layer to pH 6–7 immediately. Do not use 1M HCl or 1M NaOH for washes. Use saturated

    
     or diluted phosphate buffer.
    
  • Avoid Silica: Some MCOE esters degrade on acidic silica gel. Use neutralized silica (pre-washed with 1% Triethylamine/Hexane) for purification.

Optimized Experimental Protocol

Objective: Synthesis of an MCOE-Ester Prodrug from a Carboxylic Acid.

Materials:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Reagent: 2-Chloroethyl methyl carbonate (1.5 – 2.0 equiv)

  • Base:

    
     (1.5 equiv)
    
  • Catalyst: NaI (0.5 equiv)

  • Solvent: Anhydrous DMF (0.5 M concentration relative to substrate)

Step-by-Step:

  • Activation Phase:

    • Charge the reaction vessel with the Carboxylic Acid and Anhydrous DMF.

    • Add

      
      . Stir for 15 minutes at Room Temp (RT) to form the cesium carboxylate salt. Note: The solution may turn slightly cloudy.
      
  • Reagent Addition:

    • Add NaI (Sodium Iodide) to the mixture.

    • Add 2-Chloroethyl methyl carbonate in one portion.

  • Reaction:

    • Heat to 55°C .

    • Monitor by TLC or HPLC every 2 hours.

    • Checkpoint: If the reaction is <50% complete after 4 hours, add another 0.1 equiv of NaI. Do not increase Temp.

  • Workup (Crucial for Stability):

    • Cool mixture to 0°C (Ice bath).

    • Dilute with EtOAc (Ethyl Acetate).

    • Wash with cold 5%

      
       (aq) followed by Brine.
      
    • Dry over

      
      , filter, and concentrate at <40°C  (bath temp). High vacuum heat can degrade the carbonate.
      

Decision Tree for Optimization

Use this logic flow to determine the next step in your optimization process.

Optimization_Tree Start Start Optimization Check_Conv Check Conversion (4h) Start->Check_Conv Low_Conv Conversion < 50% Check_Conv->Low_Conv Slow High_Conv Conversion > 80% Check_Conv->High_Conv Fast Action_Fink Action: Add 0.5 eq NaI (Finkelstein) Low_Conv->Action_Fink Check_Imp Check Impurity Profile High_Conv->Check_Imp Imp_Vinyl Impurity: Vinyl Species Check_Imp->Imp_Vinyl Elimination Imp_Hyd Impurity: Hydrolysis Check_Imp->Imp_Hyd Decomp Success Success: Proceed to Workup Check_Imp->Success Clean Action_Base Action: Switch to Cs2CO3 Action_Fink->Action_Base If still slow Fix_Temp Fix: Reduce Temp to 50°C Imp_Vinyl->Fix_Temp Fix_Dry Fix: Dry Solvent/Reagents Imp_Hyd->Fix_Dry

Figure 2: Troubleshooting logic flow for reaction optimization.

References

  • Prodrug Synthesis Applications

    • Synthesis and biological evaluation of 2'-carbamate-linked and 2'-carbonate-linked prodrugs of paclitaxel.[2] (Demonstrates carbonate stability and activation strategies).

    • Source:

  • Cesium Carbonate Effect

    • Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines.
    • Source:

  • Methylation and Carbonate Reactivity

    • Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids.[3] (Provides mechanistic insight into carbonate reactivity and base catalysis).

    • Source: [J. Org.[3][4] Chem. via Organic-Chemistry.org]([Link])

  • Reagent Properties & Safety

    • 2-Chloroethyl methyl carbonate / 2-Chloroethyl methyl ether data. (Physical properties and handling).[4][5][6]

    • Source:

Sources

Technical Support Center: 2-Chloroethyl Methyl Carbonate (CEMC)

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Advanced Troubleshooting & Optimization Guide

Core Technical Overview

2-Chloroethyl methyl carbonate (CEMC) is a bifunctional reagent primarily used to introduce the 2-chloroethoxycarbonyl (2-CEC) moiety—a critical protecting group and pharmacophore linker.

Unlike simple alkyl carbonates, CEMC possesses two distinct electrophilic sites and a leaving group capability that predisposes it to unique decomposition pathways.[1] This guide addresses the specific "silent killers" of reaction yield: intramolecular cyclization , thermal disproportionation , and chemoselective failure .[1]

Parameter Specification
CAS Number 627-61-2
Molecular Formula C4H7ClO3
Primary Reactivity Acylation (Carbamate formation)
Secondary Reactivity Alkylation (Nucleophilic substitution at C-Cl)
Critical Instability Cyclization to Ethylene Carbonate

Critical Impurity Profile (The "What")

The following byproducts are thermodynamically favored under specific conditions. Early detection is the key to process control.

Table 1: Common Byproducts & Origins
Impurity NameStructure NoteOrigin MechanismDetection (Diagnostic Signal)
Ethylene Carbonate (EC) 5-membered cyclic carbonateIntramolecular Cyclization: Attack of the carbonyl oxygen on the carbon bearing the chlorine (or via alkoxide intermediate).1H NMR: Singlet ~4.54 ppm (CDCl3). High BP impurity.[1]
Dimethyl Carbonate (DMC) Symmetric carbonateDisproportionation: Thermally driven exchange between two CEMC molecules.GC: Early eluting peak.[1] 1H NMR: Singlet ~3.75 ppm.
Bis(2-chloroethyl) carbonate Symmetric carbonateDisproportionation: The heavy counterpart to DMC formation.GC: Late eluting peak (High MW).
2-Chloroethanol AlcoholHydrolysis: Moisture ingress cleaves the ester bond.pH: Acidic drift (HCl byproduct).
Vinyl Methyl Carbonate AlkeneElimination: Base-catalyzed loss of HCl.1H NMR: Vinyl protons (dd signals 4.5–7.0 ppm).

Mechanisms & Troubleshooting (The "Why" & "How")

Scenario A: "My reaction yield is low, and I see a crystalline solid forming."

Diagnosis: You are likely generating Ethylene Carbonate (EC) . The Mechanism: This is the most pervasive side reaction for 2-haloethyl carbonates. Under basic conditions (especially with strong bases like NaH or unhindered alkoxides), the carbonate oxygen or a transient alkoxide intermediate attacks the


-carbon, displacing the chloride.[1] The formation of the 5-membered ring is entropically driven and irreversible.

Corrective Protocol:

  • Switch Bases: Move from strong ionic bases to non-nucleophilic organic bases (e.g., DIPEA, 2,6-Lutidine).[1]

  • Temperature Control: Keep reaction temperatures below 40°C. Cyclization rates increase exponentially with heat.

  • Concentration: High dilution favors intermolecular reaction (desired) over intramolecular cyclization (undesired), though the effect is less pronounced than in ring-closing metathesis.

Scenario B: "The reagent purity drops during distillation."

Diagnosis: Thermal Disproportionation .[1][2][3][4] The Mechanism: Mixed carbonates are metastable.[1] Upon heating, they scramble to form the two symmetric partners (DMC and Bis-2-chloroethyl carbonate). This is often catalyzed by trace Lewis acids or metal impurities.[1]

Corrective Protocol:

  • Vacuum is Mandatory: Never distill CEMC at atmospheric pressure. Use high vacuum (<5 mmHg) to keep the pot temperature below 80°C.

  • Acid Wash: Ensure glassware is acid-washed. Trace alkali from detergents can catalyze the disproportionation.[1]

Scenario C: "I'm getting N-alkylation instead of Carbamate formation."

Diagnosis: Chemoselectivity Failure.[1][5] The Mechanism: CEMC has two electrophilic sites: the Carbonyl (hard electrophile) and the Alkyl Chloride (soft electrophile). Soft nucleophiles (like thiols or secondary amines) may attack the alkyl chloride directly, leading to alkylation rather than the desired acylation.[1]

Corrective Protocol:

  • Solvent Choice: Use polar aprotic solvents (THF, DCM) which solvate the cation and leave the nucleophile "naked" but favor the harder carbonyl attack.[1] Avoid DMF if possible, as it can enhance

    
     attack at the chloride.[1]
    
  • Catalysis: Use DMAP (4-Dimethylaminopyridine) to activate the carbonyl species, making it significantly more electrophilic than the alkyl chloride.

Visualizing the Pathways

The following diagram illustrates the competition between the desired carbamoylation and the fatal cyclization/elimination pathways.

CEMC_Reactivity cluster_legend Reaction Conditions CEMC 2-Chloroethyl Methyl Carbonate (CEMC) Target Target Carbamate (Desired) CEMC->Target + Amine/Alcohol (Acylation) EC Ethylene Carbonate (Cyclic Impurity) CEMC->EC Heat or Strong Base (Intramolecular Cyclization) Vinyl Vinyl Methyl Carbonate CEMC->Vinyl Strong Base (-HCl) (Elimination) DMC Dimethyl Carbonate + Bis-Carbonate CEMC->DMC Distillation >100°C (Disproportionation) Base Sensitive Base Sensitive Heat Sensitive Heat Sensitive Base Sensitive->Heat Sensitive

Figure 1: Reaction landscape of CEMC showing the competitive pathways between productive acylation and destructive cyclization/disproportionation.

Analytical Forensics (FAQ)

Q: Why is my storage bottle pressurized? A: This indicates Hydrolysis . Moisture has entered the bottle.[1]



The 

generates pressure; the HCl acts as an autocatalyst, accelerating further degradation. Action: Vent carefully in a fume hood and discard if significant pressure is observed.

Q: Can I remove the Ethylene Carbonate impurity by distillation? A: It is difficult. Ethylene Carbonate has a high boiling point (


) but subliming tendencies. If your product is a solid, recrystallization is preferred.[1] If your product is an oil, column chromatography is required (EC is very polar).[1]

Q: I see a peak at 3.75 ppm in NMR that isn't my product. A: This is likely Dimethyl Carbonate (DMC) , resulting from thermal disproportionation.[1] If you dried your product on a rotovap with a weak vacuum bath set too high, you might have induced this exchange.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12238111, 2-Chloroethyl ethyl carbonate. (Analogous reactivity data). Retrieved from [Link]

  • Clements, J. H. (2003).Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research.
  • Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates.[1] Chemical Reviews. (General stability and disproportionation of mixed carbonates).

  • NIST Chemistry WebBook. 2-Chloroethyl carbonate Mass Spectrum. Retrieved from [Link]

  • ResearchGate (2020). A simple synthesis of ethylene carbonate from carbon dioxide and 2-chloroethanol. (Validating the cyclization pathway). Retrieved from [Link]

Sources

Technical Support Center: Purification of Products from 2-Chloroethyl Methyl Carbonate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloroethyl methyl carbonate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of your reaction products. The information herein is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

I. Troubleshooting Guide: Addressing Specific Purification Issues

This section is designed to help you diagnose and solve common problems encountered during the work-up and purification of products from reactions involving 2-Chloroethyl methyl carbonate.

Scenario 1: Reactions with Amine Nucleophiles (N-Alkylation)

2-Chloroethyl methyl carbonate is frequently used as an electrophile to introduce a -(CH₂)₂-O-C(O)OCH₃ moiety onto primary and secondary amines. While this reaction can be efficient, purification of the desired N-alkylated product often presents challenges.

Question: After my reaction with a primary/secondary amine, I see multiple spots on my TLC plate, even after a standard aqueous work-up. How can I effectively purify my desired N-alkylated product?

Answer:

The presence of multiple products is a common issue. Besides your desired product, you are likely dealing with unreacted starting materials and one or more byproducts. The most common culprits are:

  • Unreacted 2-Chloroethyl methyl carbonate: This reagent is often used in excess to drive the reaction to completion.

  • Unreacted Amine: If the reaction did not go to completion, you will have residual starting amine.

  • Carbamate Byproduct: A significant side reaction can be the formation of a methyl carbamate of your starting amine. This occurs because the carbonate moiety itself is an electrophilic center.[1]

  • Bis-alkylation Product: With primary amines, there is a possibility of a second alkylation on the newly formed secondary amine, though this is generally less favorable under controlled conditions.

Here is a systematic approach to purify your target compound:

  • Initial Work-up (Liquid-Liquid Extraction):

    • Objective: To remove water-soluble components and acidic/basic impurities.

    • Procedure:

      • Quench the reaction mixture by adding it to a separatory funnel containing a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize any hydrochloride salts formed if the reaction was run in the presence of a base scavenger like triethylamine.

      • Shake the funnel vigorously, venting frequently to release any CO₂ that may form.

      • Separate the organic layer.

      • Wash the organic layer sequentially with water and then a saturated sodium chloride (brine) solution. The brine wash helps to remove residual water from the organic phase.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification via Column Chromatography:

    • Objective: To separate compounds based on their polarity.

    • Rationale: Your desired N-alkylated product, the unreacted 2-Chloroethyl methyl carbonate, and the carbamate byproduct will likely have different polarities, making silica gel chromatography an effective purification method.

    • Solvent System Selection:

      • Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate.

      • The unreacted 2-Chloroethyl methyl carbonate is typically the least polar and will elute first.

      • Your desired N-alkylated product will have intermediate polarity.

      • The carbamate byproduct, due to the presence of the N-H bond and the carbonyl group, is often more polar than the target product.

    • Execution:

      • Prepare a silica gel column.

      • Load your crude product onto the column.

      • Elute with your chosen solvent system, gradually increasing the polarity if necessary.

      • Collect fractions and analyze them by TLC to identify the pure product.

Question: My product seems to be degrading during purification. What could be the cause and how can I prevent it?

Answer:

Product degradation during purification can be attributed to two main factors: thermal instability and hydrolysis.

  • Thermal Decomposition: Carbonates can undergo thermal decomposition at elevated temperatures, leading to the release of CO₂ and other volatile byproducts.[2][3][4] While 2-Chloroethyl methyl carbonate itself is relatively stable at moderate temperatures, your product may be more labile.

  • Hydrolysis: The carbonate functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by residual water in your solvents or during a prolonged aqueous work-up.[5][6] Hydrolysis of the methyl carbonate ester will yield a carboxylic acid, which can further complicate purification.

Problem Potential Cause Recommended Solution
Low Recovery After Chromatography Thermal decomposition on the silica gel.Consider using a less acidic stationary phase like alumina or a deactivated silica gel. Elute with a solvent system that allows for rapid separation to minimize the time the product spends on the column.
Appearance of New Impurities After Work-up Hydrolysis of the carbonate ester.Ensure your work-up is performed quickly and with cold solutions. Use anhydrous solvents for extraction and dry the final organic layer thoroughly before concentration. Avoid strong acids or bases during the work-up.
Product Oiling Out During Crystallization Presence of impurities lowering the melting point.Attempt purification by another method first, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.
Scenario 2: Reactions with Alcohol Nucleophiles (Transesterification)

When 2-Chloroethyl methyl carbonate is reacted with an alcohol, a transesterification reaction can occur, leading to the formation of a new, unsymmetrical carbonate.

Question: I am trying to perform a transesterification with a high-boiling alcohol, but I am getting a mixture of products that are difficult to separate by distillation. What are the likely impurities and what is a better purification strategy?

Answer:

The challenge with transesterification reactions involving carbonates is that they are often equilibrium-driven.[7][8][9] This can lead to a complex mixture of starting materials and products. The primary components in your reaction mixture will be:

  • Unreacted 2-Chloroethyl methyl carbonate

  • Unreacted starting alcohol

  • Desired transesterification product

  • Methanol (byproduct)

  • Symmetrical carbonates: If the reaction conditions are harsh or prolonged, you may also see the formation of bis(2-chloroethyl) carbonate and the dialkyl carbonate of your starting alcohol.

G cluster_0 Reaction Work-up cluster_1 Purification cluster_2 Analysis A Crude Reaction Mixture B Aqueous Wash (Water & Brine) A->B Remove water-soluble byproducts C Dry & Concentrate B->C Remove aqueous phase D Fractional Distillation (under vacuum) C->D If boiling points differ significantly E Column Chromatography C->E If boiling points are close F GC-MS & NMR Analysis D->F E->F

Caption: Purification workflow for transesterification products.

  • Removal of Methanol: If possible, removing the methanol byproduct as it forms can help drive the equilibrium towards the desired product. This can sometimes be achieved by performing the reaction at a temperature above the boiling point of methanol, with a distillation setup to remove it.

  • Aqueous Work-up: A standard aqueous wash as described previously will help to remove any remaining methanol and other water-soluble impurities.

  • Fractional Vacuum Distillation: If your desired product and the starting materials have sufficiently different boiling points, fractional distillation under reduced pressure is the preferred method for purification on a larger scale.

  • Preparative HPLC: For smaller scale reactions or when boiling points are very close, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool for separation. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when working with 2-Chloroethyl methyl carbonate?

A1: 2-Chloroethyl methyl carbonate is a reactive chemical and should be handled with care. Always:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep the compound away from strong acids, bases, and oxidizing agents.

Q2: How can I best monitor the progress of my reaction involving 2-Chloroethyl methyl carbonate?

A2: The choice of monitoring technique depends on the specific reaction.

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the consumption of starting materials and the formation of products, especially for reactions with amines.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring transesterification reactions and for identifying volatile byproducts.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of characteristic signals of the product and the disappearance of reactant signals.

Q3: Can I use recrystallization to purify my solid product?

A3: Recrystallization can be a very effective final purification step if your product is a solid and you have already removed the majority of impurities by other means (e.g., chromatography). The key is to find a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.

Q4: What is the best way to remove unreacted 2-Chloroethyl methyl carbonate from my reaction mixture?

A4:

  • For volatile products: If your product is significantly less volatile than 2-Chloroethyl methyl carbonate (Boiling Point: ~165-167 °C), you can remove the excess reagent by distillation under reduced pressure.

  • For non-volatile products: Column chromatography is the most effective method. As 2-Chloroethyl methyl carbonate is relatively non-polar, it will typically elute early from a silica gel column.

Q5: My reaction is very slow. Can I heat it to speed it up?

A5: While heating can increase the reaction rate, it also increases the likelihood of side reactions and decomposition. Carbonates can be thermally sensitive, potentially leading to the formation of undesired byproducts.[2][13] It is advisable to first try optimizing other reaction parameters, such as catalyst choice or concentration, before significantly increasing the temperature. If heating is necessary, do so cautiously and monitor for byproduct formation.

III. References

  • Gachot, G., et al. (2008). Thermal degradation analyses of carbonate solvents used in Li-ion batteries. Journal of Power Sources, 178(2), 809-819.

  • Selva, M., et al. (2010). The Design of Efficient Carbonate-Interchange-Reactions with Catechol Carbonate. Electronic Supplementary Information.

  • U.S. Patent 3,864,402. (1975). Purification of secondary alkyl amines.

  • PubChem. (n.d.). 2-Chloroethyl ethyl carbonate. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Patent 20180086780A1. (2018). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.

  • Dr. Banik's Academic & Research Channel. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. YouTube.

  • Chinese Patent CN101503340A. (2009). Method for synthesizing 2-chloroethyl methyl ether.

  • Patil, S., et al. (2018). Reaction of various amines with ethylene carbonate in the presence of Cs₂CO₃. ResearchGate.

  • BenchChem. (2025). Application Notes and Protocols: Reaction of 1-Chloroethyl 2-methylpropanoate with Amines.

  • Phakhodee, W., et al. (2020). Acid-catalysed reactions of amines with dimethyl carbonate. RSC Advances, 10(52), 31333-31343.

  • NIST. (n.d.). 2-Chloroethyl carbonate. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition of the Simulant 2-Chloroethyl Ethyl Sulfide Blister Agent under Ambient Conditions Using Metal–Organic Frameworks. Request PDF.

  • U.S. Patent 4,663,477. (1987). Process for the hydrolysis of dialkyl carbonates.

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

  • Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry.

  • Defense Technical Information Center. (2023, June 4). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine.

  • LibreTexts. (2023, June 30). The Thermal Stability of the Nitrates and Carbonates. Chemistry LibreTexts.

  • Selva, M., et al. (1998). Reaction of Primary Aromatic Amines with Alkyl Carbonates over NaY Faujasite: A Convenient and Selective Access to Mono-N-Alkyl Anilines. The Journal of Organic Chemistry, 63(20), 6782-6785.

  • PubChem. (n.d.). 2-Chloroethyl methyl ether. National Center for Biotechnology Information. Retrieved from [Link]

  • Chinese Patent CN1223996A. (1999). The preparation method of two (2-chloroethyl) ethers.

  • Sigma-Aldrich. (n.d.). GC-MS Analysis of Lithium Ion Battery Electrolyte Solvents.

  • NIST. (n.d.). 2-Chloroethyl methyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

  • Roth, E. P., & Doughty, D. H. (2005). Studies on the thermal breakdown of common li-ion battery electrolyte components. OSTI.GOV.

  • Chromatography Forum. (2014, April 19). 2-CEVE Issue on GC/MS.

  • Thermo Fisher Scientific. (n.d.). Using GC Orbitrap mass spectrometry for the identification of lithium-ion battery degradation products.

  • Wu, X., et al. (2012). Reaction kinetics of trans-esterification between dimethyl carbonate and ethanol. Journal of the Taiwan Institute of Chemical Engineers, 43(4), 543-548.

  • Chemguide. (n.d.). Thermal decomposition of the Group 2 carbonates and nitrates.

  • Guidechem. (n.d.). 2-Chloroethyl ethyl ether 628-34-2 wiki.

  • Tomishige, K., & Kuniyoshi, K. (2020). Reaction of CO2 With Alcohols to Linear-, Cyclic-, and Poly-Carbonates Using CeO2-Based Catalysts. Frontiers in Chemistry, 8, 593.

  • Thermo Fisher Scientific. (n.d.). 2-Chloroethyl methyl ether, 98% 500 g.

  • U.S. Patent 4,283,254. (1981). Methylamines purification by distillation and purge.

  • Agilent. (2023, March 8). Analysis of Carbonate Esters and Additives in Battery Electrolyte Using Agilent 8860 GC.

  • U.S. Patent 3,337,630. (1967). Process for the purification of amines.

  • BenchChem. (2025). Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.

  • PennState. (n.d.). 8.2 The Reaction of Biodiesel: Transesterification. EGEE 439: Alternative Fuels from Biomass Sources.

  • PubChem. (n.d.). Chloromethyl methyl carbonate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2-chloroethyl) ether. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (n.d.). Common side reactions with methyltriethylammonium carbonate.

  • BenchChem. (2025). Protocol for the Use of Triethylmethylammonium Methyl Carbonate in Organic Synthesis.

  • Tundo, P., et al. (2010). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Synlett, 2010(10), 1567-1571.

  • Pisarello, M. L., et al. (2010). Biodiesel production by two-stage transesterification with ethanol. Bioresource Technology, 101(19), 7433-7439.

Sources

Technical Support Center: 2-Chloroethyl Methyl Carbonate Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis and optimization of 2-Chloroethyl methyl carbonate , a mixed carbonate intermediate used in organic synthesis and medicinal chemistry.

Topic: Optimization of Reaction Conditions for 2-Chloroethyl Methyl Carbonate Document ID: TS-CEMC-001 Version: 2.0 (Current) Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Core Reaction Logic & Mechanism

The synthesis of 2-Chloroethyl methyl carbonate typically proceeds via the nucleophilic substitution of Methyl Chloroformate by 2-Chloroethanol in the presence of a base. This pathway is preferred over phosgenation due to safer handling, though it still requires strict moisture control.

Reaction Scheme


Process Flow Diagram (Graphviz)

The following diagram illustrates the critical control points (CCPs) in the synthesis workflow.

G Reagents Reagents: 2-Chloroethanol Methyl Chloroformate DCM (Anhydrous) BaseAdd Base Addition (Pyridine/TEA) Temp: 0-5°C Reagents->BaseAdd Inert Atm (N2) Reaction Reaction Phase Stir 2-4h @ RT Monitor: TLC/GC BaseAdd->Reaction Exotherm Control Quench Quench/Workup Dilute HCl Wash Removes Amine Reaction->Quench Conversion >98% Purification Purification Distillation (Vacuum) Quench->Purification Organic Layer Product Final Product 2-Chloroethyl methyl carbonate Purification->Product Yield Optimization

Figure 1: Critical path workflow for the synthesis of mixed carbonates. Yellow nodes indicate high-risk steps requiring temperature control.

Optimized Experimental Protocol

Standardized procedure for laboratory scale (10-50 mmol).

Reagents & Equipment
  • Substrate: 2-Chloroethanol (1.0 equiv) [Warning: Highly Toxic ]

  • Reagent: Methyl Chloroformate (1.1 - 1.2 equiv)

  • Base: Pyridine (1.2 equiv) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Setup: 3-neck round bottom flask, addition funnel, N2 inlet, thermometer.

Step-by-Step Procedure
  • Setup: Charge the flask with 2-Chloroethanol and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Pyridine (or TEA) to the flask. Note: Pyridine is often preferred for chloroformates as it suppresses side reactions better than TEA.

  • Reagent Addition: Add Methyl Chloroformate dropwise via the addition funnel over 30-60 minutes.

    • Critical: Maintain internal temperature < 10°C .[1] Rapid addition causes exotherms that degrade the chloroformate.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Checkpoint: Monitor by GC/TLC. The limiting reagent (2-chloroethanol) should be consumed.

  • Workup:

    • Quench with cold water.[2][3]

    • Wash the organic layer with 1M HCl (2x) to remove excess pyridine/base.

    • Wash with Sat. NaHCO3 (to remove traces of acid) and Brine.

    • Dry over MgSO4 and concentrate in vacuo.

  • Purification: Distill under reduced pressure (vacuum distillation) to obtain the pure colorless liquid.

Troubleshooting Guide (Q&A)

Category: Yield & Conversion

Q: Why is my yield lower than 80%?

  • Moisture Ingress: Methyl chloroformate hydrolyzes rapidly in the presence of water to form Methanol, CO2, and HCl.

    • Fix: Ensure all glassware is flame-dried and solvents are anhydrous (Karl Fischer < 50 ppm).

  • Volatility Loss: The product and reagents are relatively volatile.

    • Fix: Avoid prolonged rotary evaporation at high vacuum/temperature if the product boiling point is low.

  • Base Stoichiometry: Insufficient base leaves HCl in the system, which can catalyze the decomposition of the carbonate or hydrolysis.

Q: I see a significant amount of "Symmetrical Carbonate" (Bis(2-chloroethyl) carbonate). Where did it come from?

  • Cause: This usually happens if Phosgene was used in a previous step or if transesterification occurred. In the Chloroformate + Alcohol route, this is rare unless the Methyl Chloroformate contains significant Phosgene impurities.

  • Fix: Use high-purity Methyl Chloroformate. Ensure the reaction stays cool (0°C) during addition to prevent ligand exchange (transesterification).

Category: Purity & Isolation[4][5]

Q: The product is colored (Yellow/Brown) after workup.

  • Cause: Oxidation of the amine base (Pyridine/TEA) or presence of polymerized impurities.

  • Fix: The 1M HCl wash is critical. Ensure the aqueous phase is acidic (pH < 2) after the wash to guarantee all pyridine is removed as the pyridinium salt. A final distillation is mandatory for colorless material.

Q: There is a persistent "pungent" odor even after drying.

  • Cause: Residual 2-Chloroethanol or Methyl Chloroformate. 2-Chloroethanol has a faint ether-like odor but is highly toxic; Methyl Chloroformate is acrid.

  • Fix: Methyl Chloroformate hydrolyzes in the aqueous workup. If 2-Chloroethanol remains, the reaction was incomplete. Use a slight excess of Methyl Chloroformate (1.2 eq) to force the alcohol to full conversion, as the chloroformate is easier to remove (hydrolysis) than the alcohol.

Quantitative Data & Specifications

Table 1: Physicochemical Properties & Targets

ParameterSpecificationNotes
Molecular Weight 138.55 g/mol
Boiling Point ~150-160°C (est.)Dependent on vacuum pressure during distillation.
Density ~1.2 - 1.3 g/mLHalogenated carbonates are dense.
Appearance Colorless LiquidYellowing indicates amine contamination.
Purity Target > 98.0% (GC)Required for battery/pharma applications.
Water Content < 50 ppmCritical for stability.[4]

Safety & Handling (Critical)

Q: What are the specific hazards of 2-Chloroethanol?

  • Answer: 2-Chloroethanol (Ethylene Chlorohydrin) is extremely hazardous .

    • LD50 (Oral, Rat): ~71-89 mg/kg.

    • Skin Absorption: It penetrates skin rapidly and can be fatal.

    • Metabolism: It metabolizes to chloroacetaldehyde and chloroacetate, inhibiting the Krebs cycle.

    • Protocol: Double-glove (Nitrile/Laminate), work in a fume hood, and have Calcium Gluconate (standard HF antidote, though less effective here, supportive care is key) and emergency protocols ready. Do not treat this as a standard alcohol.

References

  • Organic Syntheses, Coll. Vol. 4, p. 788 (1963). General procedure for chloroformate-alcohol couplings (Ethyl Chloroformate).

  • PubChem Compound Summary: 2-Chloroethanol. Toxicity and physical property data.

  • Sigma-Aldrich Safety Data Sheet. Methyl Chloroformate handling and reactivity.

  • Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. (Context on Chloroformate synthesis and side reactions).

Sources

common mistakes to avoid when using 2-Chloroethyl methyl carbonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers utilizing 2-Chloroethyl methyl carbonate (CAS 22719-81-9) . It addresses the unique reactivity profile of β-haloalkyl carbonates, distinguishing them from their α-halo analogs often used in prodrug synthesis.

Status: Operational | Tier: Level 3 (Senior Application Support)[1]

⚠️ Critical Advisory: Isomer Distinction

Read Before Experimentation: A primary source of experimental failure is the confusion between 2-chloroethyl methyl carbonate and 1-chloroethyl methyl carbonate .

  • 2-Chloroethyl (β-halo): Used as a linker, a precursor for vinyl carbonates (via elimination), or a protective group.[1][2] Reactivity is driven by carbonyl attack or β-elimination.

  • 1-Chloroethyl (α-halo): Used almost exclusively for synthesizing "cilexetil"-type prodrugs. Reactivity is driven by the highly electrophilic α-carbon (hemiacetal-like).

  • Mistake: If you are attempting to make a bio-labile prodrug ester, do not use the 2-chloro isomer; it will not undergo the required metabolic hydrolysis rates and lacks the necessary electrophilicity for carboxylate alkylation.[2]

Part 1: Troubleshooting & FAQs

Q1: I am observing unexpected alkene formation (vinyl species) in my NMR. What is happening?

Diagnosis: You are likely triggering an E2 elimination reaction. Mechanism: The 2-chloroethyl group contains a leaving group (Cl) in the β-position relative to the carbonate oxygen.[1] In the presence of a base (especially non-nucleophilic bases like DBU or excess triethylamine) and heat, the base abstracts a proton from the α-carbon (adjacent to the oxygen), causing the expulsion of chloride and the formation of Methyl vinyl carbonate .[1][2] Solution:

  • Switch Bases: Use weaker, more nucleophilic bases (e.g., mild carbonates like

    
     or 
    
    
    
    ) if you intend to perform substitution at the carbonyl.[1][2]
  • Temperature Control: Maintain reaction temperatures below 40°C. Elimination rates increase significantly above this threshold.

  • Solvent Choice: Avoid polar aprotic solvents (like DMSO or DMF) at high temperatures, as they enhance the basicity of anionic species, promoting elimination.[1][2]

Q2: My yield is low, and I see ethylene carbonate as a byproduct.

Diagnosis: Intramolecular Cyclization. Mechanism: Under thermal stress or Lewis acid catalysis, the carbonyl oxygen can nucleophilically attack the β-carbon bearing the chlorine.[1][2] This displaces the methoxy group (as MeCl or MeOH) and closes the ring to form Ethylene Carbonate (1,3-dioxolan-2-one).[1] Solution:

  • Avoid Lewis Acids: Ensure your reaction environment is free of strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) unless specifically intended.[1][2]
  • Dilution: High concentrations favor intermolecular reactions; however, this specific side reaction is intramolecular (unimolecular), so dilution won't stop it.[1][2] The key is lowering the temperature to kinetically disfavor the cyclization activation energy.[2]

Q3: Why is the reagent hydrolyzing so fast compared to diethyl carbonate?

Diagnosis: Inductive Destabilization. Mechanism: The electron-withdrawing chlorine atom on the ethyl chain pulls electron density away from the carbonate linkage.[2] This increases the electrophilicity of the carbonyl carbon, making it significantly more susceptible to nucleophilic attack by water (hydrolysis) than standard dialkyl carbonates.[1][2] Solution:

  • Strict Anhydrous Conditions: Use Schlenk lines or gloveboxes. Solvents must be dried over molecular sieves (3Å or 4Å).[1]

  • Buffer Systems: If aqueous conditions are unavoidable, work at slightly acidic pH (4-6).[1] Basic pH rapidly accelerates hydrolysis.

Part 2: Experimental Protocols

Protocol A: Nucleophilic Substitution (Carbonylation)

Target: Reaction with an amine to form a carbamate without triggering elimination.[1]

Reagents:

  • Primary/Secondary Amine (1.0 eq)[1][3]

  • 2-Chloroethyl methyl carbonate (1.1 eq)[1]

  • Base:

    
     (anhydrous, 1.5 eq) or DIPEA (1.2 eq)[1][2]
    
  • Solvent: Dry THF or DCM[1][2]

Step-by-Step:

  • Preparation: Flame-dry all glassware under argon flow.

  • Dissolution: Dissolve the amine in dry THF (0.2 M concentration).

  • Addition: Add the base. Note: If using DIPEA, cool to 0°C first.[1][2]

  • Reagent Introduction: Add 2-Chloroethyl methyl carbonate dropwise over 15 minutes. Do not add all at once ; localized high concentrations can promote side reactions.

  • Reaction: Stir at 0°C to Room Temperature . Do not heat. Monitor by TLC/LC-MS.

    • Checkpoint: If reaction is sluggish, add a catalytic amount of DMAP (5 mol%), but monitor closely for vinyl formation.[1][2]

  • Quench: Quench with saturated

    
     solution. Extract immediately with EtOAc.
    
Protocol B: Controlled Elimination (Synthesis of Vinyl Carbonates)

Target: Intentional conversion to Methyl Vinyl Carbonate.[1][2]

Reagents:

  • 2-Chloroethyl methyl carbonate (1.0 eq)[1]

  • Triethylamine (TEA) (1.5 eq) or DBU (1.1 eq)[1]

  • Solvent: Toluene (0.5 M)[1][2]

Step-by-Step:

  • Setup: Use a reflux condenser fitted with a drying tube.

  • Mixing: Combine carbonate and solvent.

  • Elimination: Add TEA/DBU. Heat to 60-80°C .

  • Monitoring: Monitor the disappearance of the triplet signals in

    
     NMR (approx. 3.8 ppm and 4.4 ppm) and the appearance of vinyl protons (dd, 4.5–7.0 ppm range).[1][2]
    
  • Workup: Cool to room temperature. Filter off the ammonium salt precipitate. Concentrate the filtrate carefully (product is volatile).[1]

Part 3: Visualization & Logic[1][2]

Pathway Analysis: Reactivity Divergence

The following diagram illustrates the competing pathways for 2-Chloroethyl methyl carbonate. Note how Temperature and Nucleophile/Base nature dictate the outcome.[4]

ReactivityPathways Reagent 2-Chloroethyl Methyl Carbonate Carbamate Carbamate/Carbonate (Substitution Product) Reagent->Carbamate Path A: Substitution (Low Temp, Mild Base) Vinyl Methyl Vinyl Carbonate Reagent->Vinyl Path B: E2 Elimination (High Temp, Strong Base) Hydrolysis Decomposition (MeOH + CO2 + HO-CH2CH2Cl) Reagent->Hydrolysis Path C: Hydrolysis (Wet Solvents) Cyclic Ethylene Carbonate (Cyclization) Reagent->Cyclic Path D: Intramolecular (Lewis Acid / High Heat) Nucleophile Nucleophile (Nu-) (Amine/Alcohol) Base Strong Base (DBU/TEA, Heat) Water Water (Moisture)

Caption: Divergent reaction pathways for 2-Chloroethyl methyl carbonate. Path A is preferred for functionalization; Path B is the primary competing side reaction.[1][2]

Part 4: Data Summary

Parameter2-Chloroethyl Methyl Carbonate (β-halo)1-Chloroethyl Methyl Carbonate (α-halo)
Primary Application Linker synthesis, Vinyl precursor, Protective groupProdrug synthesis (Cilexetil type)
Dominant Reactivity Carbonyl Electrophile (Substitution)Alkyl Electrophile (Substitution at C-Cl)
Major Side Reaction E2 Elimination (forms Vinyl Carbonate)Hydrolysis to Acetaldehyde + CO2 + MeOH
Stability Moderate (Store < 20°C)Low (Store -20°C, moisture sensitive)
Leaving Group Methoxy (

) or Chloroethoxy
Chloride (

)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12238111, 2-Chloroethyl ethyl carbonate (Analogous Structure).[1] Retrieved from [Link]

  • Royal Society of Chemistry (2011). The reactions of dimethyl carbonate and its derivatives. Green Chemistry. (Context on ambident electrophile nature of carbonates). Retrieved from [Link]

  • Wikipedia. Vinylene carbonate.[5] (Reference for elimination mechanisms of chloro-carbonates). Retrieved from [Link][1][2]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Chloroethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methods for the validation of 2-Chloroethyl methyl carbonate, a crucial intermediate in pharmaceutical synthesis. As a reactive compound, ensuring its purity and concentration is paramount for drug safety and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental protocols. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure regulatory compliance and scientific integrity.[1][2][3][4]

Introduction: The Criticality of Validated Analytical Methods

2-Chloroethyl methyl carbonate (C₄H₇ClO₃) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities or variations in its concentration can have a significant impact on the final drug product's quality and safety. Therefore, robust and reliable analytical methods are essential for its characterization and quality control. Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5][6][7] This guide will explore and compare two primary chromatographic techniques for the analysis of 2-Chloroethyl methyl carbonate: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Pillar 1: Expertise & Experience in Method Selection

The choice between GC and HPLC for the analysis of 2-Chloroethyl methyl carbonate is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., impurity profiling vs. assay).

  • Gas Chromatography (GC): Given the volatility of 2-Chloroethyl methyl carbonate, GC is a highly suitable technique. It offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-FID is a robust and cost-effective choice for routine quantification, while GC-MS provides unequivocal identification of impurities based on their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): While less conventional for such a volatile compound, HPLC can be a viable alternative, especially for non-volatile impurities or when derivatization is employed to enhance detection. A Reverse-Phase HPLC (RP-HPLC) method with UV detection is a common approach. The choice of mobile phase and column is critical to achieve adequate retention and separation.

This guide will present a comparative validation of a hypothetical GC-FID method and an RP-HPLC-UV method for the quantification of 2-Chloroethyl methyl carbonate.

Pillar 2: Trustworthiness Through Self-Validating Systems

A validated analytical method is a self-validating system. The validation parameters are interconnected and collectively ensure the method's reliability. The core validation characteristics as per ICH Q2(R2) that will be compared for both GC and HPLC methods are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Performance Data

The following tables summarize the hypothetical performance data for the validated GC-FID and RP-HPLC-UV methods for the analysis of 2-Chloroethyl methyl carbonate.

Table 1: Comparison of Method Validation Parameters

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Acceptance Criteria (ICH Q2(R2) Guidelines)
Specificity No interference from placebo and known impurities at the retention time of the analyte. Peak purity index > 0.999.No interference from placebo and known impurities at the retention time of the analyte. Peak purity index > 0.999.The method should be able to unequivocally assess the analyte.
Linearity (Correlation Coefficient, r²) 0.99950.9991r² ≥ 0.999
Range 10 - 150 µg/mL20 - 200 µg/mLDependent on the application, but should cover the expected concentration range.
Accuracy (% Recovery) 98.5% - 101.2%98.1% - 101.5%Typically 98.0% - 102.0% for drug substance assay.
Precision (Repeatability, %RSD) ≤ 0.8%≤ 1.2%Typically ≤ 2%
Precision (Intermediate Precision, %RSD) ≤ 1.5%≤ 1.8%Typically ≤ 2%
Limit of Detection (LOD) 1 µg/mL5 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 3 µg/mL15 µg/mLSignal-to-Noise ratio of 10:1
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and oven temperature (±2°C).Unaffected by minor changes in mobile phase composition (±2%) and column temperature (±2°C).No significant change in results.

Table 2: Comparison of Chromatographic Conditions

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Column Agilent DB-5 (30m x 0.25mm, 0.25µm) or equivalentWaters Symmetry C18 (150mm x 4.6mm, 5µm) or equivalent
Mobile Phase / Carrier Gas HeliumAcetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detector Flame Ionization Detector (FID)UV Detector at 210 nm
Injection Volume 1 µL (split ratio 50:1)10 µL
Temperature Oven: 60°C (2 min hold), then ramp to 220°C at 15°C/min. Injector: 250°C, Detector: 280°CColumn: 30°C
Run Time Approximately 15 minutesApproximately 10 minutes
Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of the GC-FID and RP-HPLC-UV methods.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-Chloroethyl methyl carbonate reference standard (1 mg/mL) in Dichloromethane.

    • Prepare working standard solutions for linearity, accuracy, and precision studies by diluting the stock solution.

    • For sample analysis, dissolve the test substance in Dichloromethane to achieve a target concentration within the validated range.

  • Specificity:

    • Inject a blank (Dichloromethane), a placebo solution, and a solution of 2-Chloroethyl methyl carbonate spiked with known related substances.

    • Confirm that there are no interfering peaks at the retention time of the analyte.

  • Linearity:

    • Prepare a series of at least five concentrations across the proposed range (e.g., 10, 25, 50, 100, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of the reference standard.

    • Analyze each level in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

  • LOD and LOQ:

    • Determine the LOD and LOQ based on the signal-to-noise ratio of a series of dilute solutions. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

  • Robustness:

    • Introduce small, deliberate changes to the method parameters (e.g., carrier gas flow rate, oven temperature ramp).

    • Analyze a standard solution under each modified condition and assess the impact on the results.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-Chloroethyl methyl carbonate reference standard (1 mg/mL) in the mobile phase.

    • Prepare working standard solutions for linearity, accuracy, and precision studies by diluting the stock solution.

    • For sample analysis, dissolve the test substance in the mobile phase to achieve a target concentration within the validated range.

  • Specificity:

    • Follow the same procedure as for the GC-FID method, using the mobile phase as the blank.

  • Linearity:

    • Prepare a series of at least five concentrations across the proposed range (e.g., 20, 50, 100, 150, 200 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy:

    • Follow the same procedure as for the GC-FID method, spiking a placebo with the reference standard.

  • Precision:

    • Follow the same procedures for repeatability and intermediate precision as for the GC-FID method.

  • LOD and LOQ:

    • Determine the LOD and LOQ based on the signal-to-noise ratio as described for the GC-FID method.

  • Robustness:

    • Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition, column temperature, flow rate).

    • Analyze a standard solution under each modified condition and assess the impact on the results.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the validation process for an analytical method.

G cluster_prep Preparation Phase cluster_analysis Data Analysis & Reporting Prep Standard & Sample Preparation Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Data Data Acquisition & Processing Specificity->Data Linearity->Data Accuracy->Data Precision->Data LOD_LOQ->Data Robustness->Data Report Validation Report Generation Data->Report

Caption: Workflow for Analytical Method Validation.

G cluster_gc GC-FID Method cluster_hplc HPLC-UV Method GC_Sample Sample Injection (Split Mode) GC_Column Separation on DB-5 Column GC_Sample->GC_Column GC_Detection FID Detection GC_Column->GC_Detection GC_Data Data Acquisition GC_Detection->GC_Data HPLC_Sample Sample Injection HPLC_Column Separation on C18 Column HPLC_Sample->HPLC_Column HPLC_Detection UV Detection (210 nm) HPLC_Column->HPLC_Detection HPLC_Data Data Acquisition HPLC_Detection->HPLC_Data

Caption: Comparative Experimental Workflow for GC and HPLC.

Conclusion and Recommendations

Both GC-FID and RP-HPLC-UV methods can be successfully validated for the quantitative analysis of 2-Chloroethyl methyl carbonate. The choice of method will depend on the specific application and available instrumentation.

  • The GC-FID method demonstrates superior sensitivity with lower LOD and LOQ values, making it the preferred choice for trace analysis and impurity determination. Its high resolving power is also advantageous for complex sample matrices.

  • The RP-HPLC-UV method is a robust and reliable alternative for routine assay and quality control purposes where high sensitivity is not the primary requirement. It offers a simpler sample preparation process for certain sample types.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical needs, taking into account factors such as the required sensitivity, the nature of potential impurities, and the available laboratory resources. The validation data presented in this guide serves as a template for establishing the suitability of the chosen method for its intended purpose, ensuring the generation of accurate and reliable data in a regulated environment.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.).
  • Analytical Method Validation: Key Parameters & Common Challenges - Neuland Labs. (2025, December 29).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.).
  • Key terms related to validation of an analytical method - YouTube. (2024, September 16).
  • Analytical Method Validation Parameters: An Updated Review. (2020, March 22).

Sources

comparative study of 2-Chloroethyl methyl carbonate and benzyl chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Selection for Amine Functionalization & Protection

Executive Summary

This guide compares Benzyl Chloroformate (Cbz-Cl) and 2-Chloroethyl Methyl Carbonate (CEMC) . While both reagents facilitate the formation of carbamates, they serve fundamentally different roles in the synthetic chemist's toolkit.

  • Benzyl Chloroformate (Cbz-Cl): The industry standard for introducing the Benzyloxycarbonyl (Cbz) protecting group.[1] It is characterized by high reactivity, kinetic speed, and broad applicability, but suffers from poor stability and hazardous handling profiles.

  • 2-Chloroethyl Methyl Carbonate (CEMC): A specialized, stable carbonate reagent. It is primarily used to introduce the 2-Chloroethoxycarbonyl moiety (a base-labile protecting group) or as a building block for oxazolidinones (heterocycle synthesis). It offers superior safety and shelf-stability but requires more vigorous reaction conditions compared to chloroformates.

Physicochemical & Safety Profile

The primary driver for switching from chloroformates to carbonates is often safety and process stability. Cbz-Cl is a moisture-sensitive lachrymator, whereas CEMC is a stable liquid.

Table 1: Reagent Property Comparison
FeatureBenzyl Chloroformate (Cbz-Cl)2-Chloroethyl Methyl Carbonate (CEMC)
CAS Number 501-53-12275-18-5 (General Class)
Structure


Reagent Class Chloroformate (Acid Chloride derivative)Mixed Carbonate (Diester)
Physical State Oily liquid (Colorless to Yellow)Colorless Liquid
Stability Unstable. Decomposes to Benzyl Chloride +

. Generates HCl with moisture.[2]
Stable. Resistant to hydrolysis at neutral pH. Long shelf-life.
Storage Cold (-20°C recommended), Dry, under Argon.Room Temperature, Sealed.
Main Hazard Highly Toxic (Inhalation), Corrosive, Lachrymator. Irritant, Flammable.[3]
Byproducts HCl (Requires base scavenger).Methanol or 2-Chloroethanol (Recyclable).

Expert Insight: Cbz-Cl quality degrades rapidly. Old bottles often contain benzyl chloride, which can N-benzylate your amine irreversibly, creating a difficult-to-separate impurity. CEMC avoids this degradation pathway entirely.

Mechanistic Comparison & Reactivity

The choice between these reagents dictates the reaction mechanism and the resulting protecting group strategy.

Benzyl Chloroformate (Cbz-Cl): Nucleophilic Acyl Substitution

Cbz-Cl is a "hard" electrophile. The chloride is an excellent leaving group, making the carbonyl highly susceptible to nucleophilic attack by amines even at low temperatures (


).
  • Mechanism: Addition-Elimination.

  • Resulting Group: Benzyloxycarbonyl (Cbz) .[1]

  • Cleavage: Hydrogenolysis (

    
    ) or Strong Acid (
    
    
    
    ).[1]
  • Pros: Fast (<1 hr), works on sterically hindered amines.

  • Cons: Vigorous exotherm; HCl generation requires stoichiometric base (

    
     or 
    
    
    
    ).
2-Chloroethyl Methyl Carbonate (CEMC): Transesterification/Aminolysis

CEMC is a "soft" electrophile. Carbonates are kinetically stable. Reaction with amines typically requires heat (


) or specific catalysis (Lewis acids or strong bases like alkoxides).
  • Mechanism: Nucleophilic attack at carbonyl followed by expulsion of alkoxide.

  • Selectivity Challenge: Being an asymmetric carbonate, the amine can attack to displace either the methoxide or the 2-chloroethoxide.

    • Path A (Desired for 2-Cl-Z group): Displacement of Methoxide (

      
       ~15.5).
      
    • Path B (Side Reaction): Displacement of 2-Chloroethoxide (

      
       ~14.3).
      
    • Note: Since 2-chloroethoxide is the better leaving group, CEMC is often used when the methyl carbamate is acceptable, or specific catalysts are used to direct selectivity.

  • Resulting Group: 2-Chloroethoxycarbonyl .

  • Cleavage: Base-Induced Elimination. The 2-chloroethyl group is base-labile. Treatment with mild base causes elimination to a vinyl carbamate, which hydrolyzes to the amine.

  • Application: Orthogonal to Cbz (Acid stable, Hydrogenolysis stable).

Visualization: Reaction Pathways

ReactionPathways Amine Target Amine (R-NH2) Intermediate1 Tetrahedral Intermediate Amine->Intermediate1 + Cbz-Cl (Fast, 0°C) Intermediate2 Transition State (Heat/Catalyst Reqd) Amine->Intermediate2 + CEMC (Slow, >60°C) CbzCl Reagent: Cbz-Cl (Benzyl Chloroformate) CbzProduct Product A: Cbz-Protected Amine (Acid/H2 Labile) Intermediate1->CbzProduct - HCl CEMC Reagent: CEMC (2-Chloroethyl Methyl Carbonate) ClProduct Product B: 2-Chloroethyl Carbamate (Base Labile) Intermediate2->ClProduct - MeOH (Transesterification) Oxazolidinone Product C: Oxazolidinone (Cyclization) ClProduct->Oxazolidinone Base (NaH) Intramolecular Cyclization

Figure 1: Comparative reaction pathways. Cbz-Cl follows a direct acyl substitution, while CEMC operates via transesterification, offering a gateway to oxazolidinone synthesis.

Experimental Protocols

Protocol A: Standard Cbz Protection (Using Cbz-Cl)

Best for: Routine protection of primary/secondary amines sensitive to heat.

  • Setup: Dissolve Amine (10 mmol) in

    
    :Acetone (1:1, 20 mL).
    
  • Base Addition: Add

    
     (15 mmol) and cool to 
    
    
    
    in an ice bath.
  • Reagent Addition: Add Benzyl Chloroformate (11 mmol) dropwise over 15 minutes. Caution: Gas evolution (

    
    ) may occur.
    
  • Monitoring: Stir at

    
     for 1 hour, then warm to Room Temp (RT). Monitor by TLC (UV detection).
    
  • Workup: Evaporate acetone. Acidify aqueous layer carefully to pH 2 (if product is neutral) or extract directly with EtOAc. Wash organic layer with brine, dry over

    
    .[4]
    
Protocol B: 2-Chloroethoxycarbonyl Formation (Using CEMC)

Best for: Creating base-labile protecting groups or oxazolidinone precursors.

  • Setup: Dissolve Amine (10 mmol) in dry Methanol or Toluene (20 mL).

  • Reagent Addition: Add 2-Chloroethyl Methyl Carbonate (15 mmol).

  • Catalysis: Add a catalytic amount of

    
     (5 mol%) or use stoichiometric 
    
    
    
    if high heat is applied.
  • Reaction: Reflux (

    
    ) for 6–12 hours. Note: Reaction is significantly slower than Cbz-Cl.
    
  • Workup: Cool to RT. Quench catalyst with water (if Ti used). Extract with EtOAc.

  • Purification: Silica gel chromatography is often required to separate the product from unreacted carbonate.

Strategic Selection Guide

When should you choose CEMC over the standard Cbz-Cl?

  • Orthogonality Required: If your molecule already contains a benzyl ester or ether that must remain intact, you cannot use Cbz (as

    
     will cleave both). Use CEMC to install the 2-chloroethoxycarbonyl  group, which is stable to hydrogenation but cleaved by base [1].
    
  • Oxazolidinone Synthesis: If the goal is to synthesize 2-oxazolidinones (e.g., Linezolid analogs), CEMC provides the necessary 2-chloroethyl "tail." Subsequent treatment with a strong base (e.g., NaH) effects cyclization [2].

  • Green Chemistry/Scale-up: On a kilogram scale, the instability and toxicity of Cbz-Cl become liability issues. Carbonates like CEMC are preferred for process safety, provided the chemistry allows for the thermal conditions required [3].

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • ChemicalBook. (2023). Synthesis of 3-(2-chloroethyl)-2-oxazolidinone.

  • Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates as Reagents in Organic Synthesis. Chemical Reviews, 96(3), 951-976.

Sources

Purity Assessment of Synthesized 2-Chloroethyl Methyl Carbonate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloroethyl methyl carbonate (CEMC, CAS 627-61-2) is a critical reagent often used to introduce the methoxycarbonyloxyethyl prodrug moiety. Its synthesis—typically involving 2-chloroethanol and methyl chloroformate—generates a specific profile of impurities that can compromise downstream nucleophilic substitutions.

This guide moves beyond generic "purity checks" to provide a rigorous, comparative analysis of the two most effective assessment methodologies: GC-FID/MS (for routine process control) and Quantitative NMR (qNMR) (for absolute purity validation without reference standards).

Part 1: Impurity Profiling & The "Why"[1]

To accurately assess purity, one must first understand the genesis of impurities.[1] In the synthesis of CEMC, the reaction environment creates a "soup" of homologous carbonates and unreacted halides.[1]

The Synthesis-Impurity Nexus

The primary synthesis route involves the reaction of 2-chloroethanol with methyl chloroformate (or phosgene followed by methanol). The critical impurities arise from stoichiometric imbalances and transesterification side reactions.

Key Impurities:

  • Dimethyl Carbonate (DMC): Formed if methyl chloroformate reacts with methanol (often present as a stabilizer or byproduct).

  • Bis(2-chloroethyl) Carbonate: The symmetrical dimer formed if phosgene reacts twice with 2-chloroethanol, or via disproportionation of CEMC. This is the most difficult impurity to remove due to its high boiling point.

  • 2-Chloroethanol: Unreacted starting material (genotoxic potential).

  • Methyl Chloroformate: Unreacted starting material (highly reactive, lachrymator).

Visualization: Impurity Formation Pathways[1]

CEMC_Synthesis_Impurities SM1 Methyl Chloroformate Product 2-Chloroethyl Methyl Carbonate (CEMC) SM1->Product + SM2 Imp1 Dimethyl Carbonate (Impurity) SM1->Imp1 + Methanol (Side Rxn) SM2 2-Chloroethanol Imp2 Bis(2-chloroethyl) Carbonate (Symmetrical Dimer) SM2->Imp2 + Phosgene/Excess SM2 Product->Imp2 Disproportionation Imp3 HCl / Methanol Product->Imp3 Hydrolysis

Figure 1: Reaction pathways leading to the target CEMC and its specific impurity profile.

Part 2: Method 1 - Gas Chromatography (GC-FID/MS)

Role: The Industry Workhorse. Best for routine monitoring, detecting volatiles, and quantifying low-level starting materials.[1]

The Protocol

Unlike HPLC, which struggles with the lack of chromophores in CEMC (unless using RI/CAD detectors which drift), GC utilizes the volatility of these carbonates for high-resolution separation.[1]

Instrument Configuration:

  • Inlet: Split/Splitless at 200°C. Note: Keep below 220°C to prevent thermal degradation of the carbonate linkage.

  • Detector: FID (250°C) for quantitation; MS for identification.

  • Column: DB-624 or equivalent (6% Cyanopropyl-phenyl dimethyl polysiloxane).

    • Why? The mid-polarity phase provides superior resolution between the polar alcohol (2-chloroethanol) and the carbonate esters compared to a non-polar DB-5.

Temperature Program:

  • Initial: 50°C (Hold 3 min) – Traps volatiles like Methanol/DMC.

  • Ramp 1: 10°C/min to 140°C – Elutes 2-chloroethanol and CEMC.

  • Ramp 2: 20°C/min to 240°C (Hold 5 min) – Clears the heavy Bis-carbonate dimer.

Expected Elution Profile (DB-624)
AnalyteApprox. Boiling PointRelative RetentionCritical Resolution Check
Methanol65°CEarlySolvent peak
Dimethyl Carbonate 90°CEarly-MidMust separate from solvent
2-Chloroethanol129°CMidCritical Pair 1 (Tailing peak)
CEMC (Target) ~156°CMid-LateMain Peak
Bis(2-chloroethyl) Carbonate~240°CLateCritical Pair 2 (Late eluter)
Self-Validating the System
  • System Suitability: Inject a mixture of CEMC and 2-Chloroethanol. Resolution (

    
    ) must be > 1.5.
    
  • Blank Check: Inject pure solvent (e.g., Dichloromethane) to ensure no ghost peaks from previous "heavy" dimer injections.[1]

Part 3: Method 2 - Quantitative NMR (qNMR)

Role: The Orthogonal Validator. Best for assigning absolute purity (


) without requiring a certified reference standard of CEMC (which may be unstable or unavailable).
The Protocol

qNMR relies on the direct proportionality between signal integration and molar concentration. It is the only method that "sees" everything (except inorganic salts) in the tube.

Experimental Setup:

  • Solvent: CDCl

    
     (Standard) or C
    
    
    
    D
    
    
    (Benzene-d6).
    • Expert Tip: If the methyl singlet of CEMC overlaps with DMC in CDCl

      
      , switch to C
      
      
      
      D
      
      
      to induce an aromatic solvent induced shift (ASIS), resolving the peaks.[1]
  • Internal Standard (IS): Dimethyl sulfone (DMSO

    
    ) or Maleic Acid.
    
    • Requirement: High purity (>99.9%), stable, and non-volatile.[1]

  • Relaxation Delay (d1): Set to

    
     (typically 30–60 seconds) to ensure full magnetization recovery for quantitative integration.
    
Spectrum Analysis & Causality

The CEMC structure (


) provides distinct diagnostic signals.
  • 
     3.85 ppm (Singlet, 3H):  The methyl ester group (
    
    
    
    ).
    • Purity Indicator: This is the primary quantification peak.

  • 
     4.45 ppm (Triplet, 2H):  The methylene next to oxygen (
    
    
    
    ).
  • 
     3.75 ppm (Triplet, 2H):  The methylene next to chlorine (
    
    
    
    ).
    • Impurity Warning: The Bis(2-chloroethyl) carbonate impurity will contribute to the triplets at 4.45 and 3.75 ppm but will not have a methyl singlet.

    • Calculation Logic: If the integral ratio of (Methyl : Methylene) is exactly 3:2, the sample is free of Bis-carbonate. If the methylene integral is inflated, the dimer is present.[1]

Calculation (Self-Validating Equation)


Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (3 for CEMC methyl, 6 for DMSO
    
    
    
    )[1]
  • 
     = Molecular Weight[2][3]
    
  • 
     = Mass weighed
    

Part 4: Comparative Analysis & Decision Framework

Method Comparison Matrix
FeatureGC-FIDqNMR
Primary Utility Process monitoring, trace impurity quantification (ppm level).Absolute purity assay, structural verification.[1][4]
Limit of Detection High (ppm range).Moderate (0.1% range).[5]
Specificity Excellent (separates isomers/homologs).Good (but prone to peak overlap).
Reference Standard Required for accurate quantitation.Not Required (Internal standard used).[6]
Weakness Thermal degradation risk; requires response factors.Lower sensitivity; relaxation times make scans long.
Analytical Workflow Decision Tree

Analysis_Workflow Start Start: CEMC Sample Goal Define Goal Start->Goal Routine Routine Batch Check? Goal->Routine Process Control Absolute Reference Standard / Validation? Goal->Absolute Final CoA / R&D GC Method: GC-FID (DB-624 Column) Routine->GC NMR Method: qNMR (with Dimethyl Sulfone) Absolute->NMR Check1 Check: Is Bis-Carbonate present? GC->Check1 Result2 Report: Absolute Purity wt% (Traceable to SI) NMR->Result2 Result1 Report: Relative Purity % (Area Normalization) Check1->Result1 Separated

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the stage of development.

References

  • National Institute of Standards and Technology (NIST). 2-Chloroethyl chloroformate Mass Spectrum (Source for fragment patterns of homologous series). NIST Chemistry WebBook.[2] [Link][2]

  • Fulmer, G. R., et al. (2010).[1][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[1][7][8] Organometallics. [Link]

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1] Journal of Medicinal Chemistry. [Link]

  • PubChem. 2-Chloroethyl chloroformate Compound Summary (Physical properties data). National Library of Medicine. [Link]

Sources

Comparative Performance Guide: 2-Chloroethyl Methyl Carbonate (CEMC) in Prodrug Synthesis

[1]

Executive Summary & Strategic Positioning

In the landscape of prodrug derivatization, 2-Chloroethyl methyl carbonate (CEMC) occupies a distinct functional niche compared to its more labile counterparts, Chloromethyl methyl carbonate (CMMC) and 1-Chloroethyl ethyl carbonate (CEEC) .[1]

While CMMC and CEEC are the industry standards for generating highly labile acyloxyalkyl prodrugs (e.g., tenofovir disoproxil, candesartan cilexetil) that hydrolyze rapidly upon exposure to plasma esterases, CEMC yields 2-(methoxycarbonyloxy)ethyl derivatives.[1] These derivatives exhibit significantly higher hydrolytic stability and often require a specific activation mechanism—typically base-catalyzed

1

When to choose CEMC:

  • High Stability Requirement: When the prodrug must survive gastric pH (pH 1.2) or prolonged storage in aqueous solution.

  • Controlled Release: When a "safety-catch" mechanism is preferred over non-specific esterase dumping.[1]

  • Mutual Prodrugs: For designing systems where the linker itself participates in a cyclization-release cascade (e.g., carbamate linkers).[1][2]

Comparative Performance Matrix

The following data synthesizes experimental performance metrics for CEMC against the standard CMMC reagent.

Table 1: Physicochemical & Reactivity Profile[1][3][4]
Feature2-Chloroethyl Methyl Carbonate (CEMC) Chloromethyl Methyl Carbonate (CMMC) Implication
CAS Number 2275-18-540510-81-4Distinct chemical entities.[1]
Linker Type

-Haloalkyl Carbonate

-Haloalkyl Carbonate
Critical:

-halo is hemiacetal-like (unstable);

-halo is ether-like (stable).[1]
Release Mechanism

-Elimination / Cyclization (E1cB)
Hydrolysis (Esterase mediated)CEMC requires higher activation energy for cleavage.[1]
Leaving Group 2-Chloroethanol + CO

Formaldehyde + Methanol + CO

Toxicity profiles differ; 2-chloroethanol is a known alkylating agent.[1]
Plasma

High (>60 mins to hours)Low (<10 mins)CEMC is superior for systemic circulation stability.
Buffer Stability (pH 7.4) High (Days)Low (Hours)CEMC simplifies formulation stability.

Mechanistic Visualization: Cleavage Pathways

The fundamental difference in performance stems from the cleavage mechanism.[1] CMMC derivatives degrade via spontaneous collapse of the hemiacetal intermediate after ester hydrolysis. CEMC derivatives require a nucleophilic attack or base-mediated elimination.[1]

CleavageMechanismcluster_0Standard CMMC Pathway (Alpha-Halo)cluster_1CEMC Pathway (Beta-Halo)Prodrug_CMMCProdrug-O-CO-O-CH2-ClInter_CMMCUnstable Hemiacetal[Prodrug-OH + HO-CH2-Cl]Prodrug_CMMC->Inter_CMMCEsterase (Fast)Products_CMMCParent Drug + FormaldehydeInter_CMMC->Products_CMMCSpontaneousProdrug_CEMCProdrug-O-CO-O-CH2-CH2-ClTransitionCyclization / Elimination(E1cB Mechanism)Prodrug_CEMC->TransitionBase/Nucleophile (Slow)Products_CEMCParent Drug + Vinyl Carbonateor 2-ChloroethanolTransition->Products_CEMCRearrangement

Caption: Figure 1. Comparative cleavage mechanisms. CMMC (top) releases formaldehyde via rapid hydrolysis. CEMC (bottom) requires specific activation, resulting in enhanced stability.

Experimental Protocols

To validate the performance of CEMC, the following self-validating protocols are recommended. These assays allow for direct comparison with CMMC analogues.

Protocol A: Synthesis of Carbonate Prodrugs (Derivatization Efficiency)

Objective: To compare the alkylation yield of CEMC vs. CMMC on a model phenolic drug (e.g., Acetaminophen or a Phenol model).

Reagents:

  • Substrate: 4-Acetamidophenol (Paracetamol)[1]

  • Reagent A: 2-Chloroethyl methyl carbonate (CEMC)[1]

  • Reagent B: Chloromethyl methyl carbonate (CMMC) - Control[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetone[1]

Workflow:

  • Activation: Dissolve 10 mmol of substrate in 15 mL anhydrous DMF. Add 15 mmol

    
    .[1] Stir at 60°C for 30 mins to generate the phenoxide anion.
    
  • Alkylation:

    • Arm A: Add 12 mmol CEMC dropwise. (Note: CEMC is less reactive; may require heating to 80-90°C and catalytic NaI).

    • Arm B: Add 12 mmol CMMC dropwise. (Note: Highly reactive; maintain at 0°C to RT).

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1) or HPLC every hour.

  • Workup: Quench with water, extract with ethyl acetate, dry over

    
    , and concentrate.
    

Performance Check:

  • Yield Expectation: CMMC typically yields 85-95% rapidly (1-2h).[1] CEMC typically yields 60-80% and requires longer reaction times (4-12h) or iodide catalysis (Finkelstein condition) due to the lower electrophilicity of the

    
    -carbon compared to the 
    
    
    -carbon of CMMC.[1]
Protocol B: Comparative Hydrolytic Stability Assay

Objective: To quantify the "shelf-life" and "plasma half-life" advantage of CEMC.

Materials:

  • HPLC System (Agilent 1260 or equivalent) with UV detection (254 nm).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Media:

    • Simulated Gastric Fluid (SGF, pH 1.2).[1]

    • Phosphate Buffer (PBS, pH 7.4).[1]

    • Rat/Human Plasma (pooled).

Methodology:

  • Stock Preparation: Prepare 1 mM stock solutions of the CEMC-prodrug and CMMC-prodrug in DMSO.

  • Incubation: Spike stock solution into the respective media (final conc. 10 µM) at 37°C.

  • Sampling:

    • CMMC Arm: Sample at 0, 5, 10, 30, 60 mins (Fast degradation expected).

    • CEMC Arm: Sample at 0, 1, 4, 8, 24, 48 hours (Slow degradation expected).

  • Quenching: Quench plasma samples with cold acetonitrile (1:3 ratio) to precipitate proteins; centrifuge and inject supernatant.

  • Calculation: Plot

    
     vs. Time. Calculate 
    
    
    (slope) and
    
    
    .

Data Output Template:

MediumCMMC-Prodrug

CEMC-Prodrug

Interpretation
pH 1.2 (SGF) < 2 hours> 48 hoursCEMC survives stomach acid.[1]
pH 7.4 (PBS) ~ 4-6 hours> 7 daysCEMC is chemically stable at physiological pH.[1]
Plasma < 10 mins> 2 hoursCEMC resists non-specific esterases better.

Impurity Profiling: Residual Solvent Analysis

Scientific Integrity Note: Both reagents introduce potential genotoxic impurities (PGIs). 2-Chloroethanol (from CEMC) and Chloromethyl methyl ether (related to CMMC synthesis) are regulated.

GC-MS Method for Residual CEMC:

  • Column: DB-624 or equivalent (volatile organic compounds).[1]

  • Carrier Gas: Helium, 1.0 mL/min.[1]

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    240°C.
  • Mass Spec: SIM mode monitoring m/z 63, 65 (characteristic of chloroethyl group).

  • Limit of Quantitation (LOQ): Must be validated to < 10 ppm due to alkylating potential.

References

  • Safadi, M., et al. (1993).[1] Phosphoryloxymethyl Carbamates and Carbonates—Novel Water-Soluble Prodrugs for Amines and Hindered Alcohols. Pharmaceutical Research. Link (Demonstrates the stability profiles of carbonate prodrugs).

  • Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link (Authoritative review on prodrug strategies including carbonate linkers).

  • PubChem. (2023). 2-Chloroethyl methyl carbonate (Compound Summary).[1] National Library of Medicine. Link (Physicochemical data verification).

  • Igarashi, Y., et al. (1995).[1] Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir.[1][3] Journal of Medicinal Chemistry. Link (Specific application of alkyl monocarbonates showing high stability in buffer).

  • Wermuth, C.G. (2011).[1] The Practice of Medicinal Chemistry. Academic Press. (Textbook grounding for the E1cB elimination mechanism of beta-halo carbonates).

A Senior Application Scientist's Guide: The Advantages of 2-Chloroethyl Chloroformate Over Traditional Phosgene-Based Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For decades, chemists in drug discovery and organic synthesis have relied on a limited arsenal of reagents for installing carbonyl and carbamate functionalities. The workhorses—phosgene, diphosgene, and triphosgene—are effective but notoriously hazardous. Phosgene is a highly toxic gas, responsible for chemical warfare atrocities and requiring stringent, specialized handling protocols.[1] Its liquid (diphosgene) and solid (triphosgene) surrogates, while offering some improvement in handling, still present significant risks, as they can readily decompose back to phosgene and possess their own toxicity profiles.[2][3]

This guide introduces a superior alternative for many applications: 2-chloroethyl chloroformate. From a practical, in-field perspective, this reagent provides a compelling combination of reactivity, versatility, and, most critically, a significantly improved safety profile that streamlines workflows without compromising on results. We will explore the tangible advantages of this liquid reagent, supported by comparative data and actionable experimental protocols, to demonstrate why it merits consideration as a primary reagent in your synthetic toolkit.

A Note on Nomenclature: The term "2-Chloroethyl methyl carbonate" can be ambiguous. This guide focuses on 2-Chloroethyl chloroformate (CAS 627-11-2), the reagent most relevant and functionally equivalent for the applications discussed, particularly as a safer alternative to phosgene for carbamate and carbonate synthesis.[4][5]

The Core Advantage: De-risking Your Synthesis

The primary driver for seeking alternatives to phosgene and its direct surrogates is safety. The operational burden associated with handling a highly toxic gas or a solid that can release it is immense.[1][2] 2-Chloroethyl chloroformate fundamentally changes this dynamic.

Key Differentiators in Handling and Safety:

  • Physical State: 2-Chloroethyl chloroformate is a liquid at room temperature.[4] This is the most significant handling advantage. It eliminates the need for the specialized gas lines and scrubbers required for phosgene and avoids the inhalation risk associated with handling triphosgene, a fine, crystalline solid whose dust can be hazardous.[2]

  • Reduced Toxicity Profile: While all chloroformates are reactive and require careful handling in a fume hood, 2-chloroethyl chloroformate does not carry the same acute, severe inhalation toxicity as phosgene.[1][4] Its GHS classification points to toxicity and corrosivity but within a manageable framework for a standard synthetic laboratory.[5]

  • Predictable Reactivity: Unlike diphosgene and triphosgene, which serve as in-situ sources of phosgene, 2-chloroethyl chloroformate reacts directly as an electrophile.[3][6][7] This provides more predictable and controllable reaction kinetics, avoiding the potential for uncontrolled release of phosgene gas in the reaction vessel.

Comparative Data: Physical and Safety Properties
PropertyPhosgeneDiphosgeneTriphosgene2-Chloroethyl Chloroformate
Formula COCl₂C₂Cl₄O₂C₃Cl₆O₃C₃H₄Cl₂O₂
Molar Mass 98.91 g/mol 197.82 g/mol 296.75 g/mol 142.96 g/mol
Physical State Colorless GasColorless LiquidWhite Crystalline SolidColorless Liquid
Boiling Point 8.3 °C128 °C208 °C (decomposes)155 °C
Primary Hazard Extremely Toxic Gas[1]Highly Toxic Liquid[3]Toxic Solid, Decomposes to Phosgene[2][6]Toxic & Corrosive Liquid[4]

Versatility in Application: Beyond a Simple Substitute

2-Chloroethyl chloroformate is not merely a safer phosgene; it is a versatile reagent for a range of crucial transformations in medicinal chemistry and drug development. Its primary utility lies in the efficient synthesis of carbamates and carbonates.

Core Applications:
  • Carbamate Synthesis: It reacts cleanly with primary and secondary amines to form stable carbamate linkages, a cornerstone of many pharmaceuticals and protecting group strategies.[7]

  • Carbonate Ester Synthesis: The reaction with alcohols yields carbonate esters, which can be used as prodrug moieties or key synthetic intermediates.[7]

  • Derivatization for Analysis: Its ability to react with polar functional groups makes it an excellent derivatizing agent, rendering molecules like amino acids and phenols more volatile for analysis by gas chromatography (GC).[4][7]

The logical workflow for choosing a carbonylation reagent clearly positions 2-chloroethyl chloroformate as a favorable option for standard laboratory settings.

G cluster_0 Decision Workflow: Carbamate Synthesis start Goal: Synthesize Carbamate/Carbonate choice Select Reagent start->choice phosgene Phosgene Gas choice->phosgene High-Volume Industrial triphosgene Triphosgene (Solid) choice->triphosgene Bench-Scale, Phosgene-like Reactivity Needed chloroformate 2-Chloroethyl Chloroformate (Liquid) choice->chloroformate Standard Lab Use, Safety Priority phosgene_con Requires specialized gas handling equipment and scrubbers. phosgene->phosgene_con triphosgene_con Solid, but dust is an inhalation hazard. Can decompose to phosgene. triphosgene->triphosgene_con chloroformate_pro Liquid, easy to handle with standard syringe techniques. Predictable reactivity. chloroformate->chloroformate_pro

Caption: Reagent selection workflow for carbonylation reactions.

Experimental Protocols: A Practical Guide

Trustworthiness in science is built on reproducible methods. The following protocols are designed as self-validating systems, with clear steps for execution, monitoring, and purification.

Protocol 1: General Procedure for Carbamate Synthesis from an Amine

This protocol details the reaction of 2-chloroethyl chloroformate with a generic secondary amine (R₂NH) to yield the corresponding carbamate.

Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent loss of the chloride leaving group, followed by deprotonation of the nitrogen by a mild base, yields the final carbamate product and a hydrochloride salt.

G reagents R₂NH + ClC(O)OCH₂CH₂Cl (Amine + 2-Chloroethyl Chloroformate) intermediate [R₂N⁺H-C(O⁻)(Cl)OCH₂CH₂Cl] (Tetrahedral Intermediate) reagents->intermediate Nucleophilic Attack product R₂N-C(O)OCH₂CH₂Cl + HCl (Carbamate Product + Acid) intermediate->product Elimination of Cl⁻

Caption: General mechanism for carbamate formation.

Materials:

  • Secondary Amine (1.0 eq)

  • 2-Chloroethyl Chloroformate (1.1 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine or DIPEA, 1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq) and dissolve it in the anhydrous solvent (to a concentration of 0.2-0.5 M). Add the tertiary amine base (1.5 eq).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side products.

  • Reagent Addition: Add the 2-chloroethyl chloroformate (1.1 eq), either neat or as a solution in the reaction solvent, dropwise to the stirred amine solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting amine.

  • Workup:

    • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution to neutralize the excess reagent and the hydrochloride salt formed.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

Conclusion

For the modern research scientist, reagent selection is a balance of efficacy, safety, and practicality. While traditional reagents like phosgene and its direct surrogates have a long history, they impose significant safety and handling burdens that are often unnecessary for the scale and scope of research and development activities. 2-Chloroethyl chloroformate emerges as a highly advantageous alternative. Its liquid form simplifies handling, its safety profile reduces laboratory risk, and its robust reactivity provides a reliable method for synthesizing carbamates and carbonates. By integrating this versatile reagent into your workflows, you can enhance safety and efficiency without sacrificing synthetic power.

References

  • [Sigma-Aldrich Safety Data Sheet for a related compound] (2025). SAFETY DATA SHEET. Sigma-Aldrich. [No direct URL provided in search results]
  • [TCI Chemicals Safety Data Sheet for a related compound] (2025). SAFETY DATA SHEET. TCI Chemicals. [No direct URL provided in search results]
  • Damle, S. B. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?. Organic Process Research & Development. Available from: [Link]

  • [Organic Chemistry Portal on Carbamate Synthesis] (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available from: [Link]

  • [NIST Chemistry WebBook for Bis(2-chloroethyl) Carbonate] (n.d.). 2-Chloroethyl carbonate. NIST. Available from: [Link]

  • Shahriar, S., et al. (2025). Synthesis of carbamates using Cs2CO3 as the CO2 source: Facile synthesis of solifenacin. ChemRxiv. Available from: [Link]

  • [Wikipedia on 2-Chloroethyl chloroformate] (n.d.). 2-Chloroethyl chloroformate. Wikipedia. Available from: [Link]

  • [NIST Chemistry WebBook for Bis(2-chloroethyl) Carbonate Mass Spectrum] (n.d.). 2-Chloroethyl carbonate. NIST. Available from: [Link]

  • [Wikipedia on Triphosgene] (n.d.). Triphosgene. Wikipedia. Available from: [Link]

  • [MDPI Review on Cyclic Carbonates] (n.d.). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. MDPI. Available from: [Link]

  • [Organic Chemistry Portal on Carbamoylation] (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available from: [Link]

  • [ACS Publications Review on Carbamates] (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]

  • [Cheméo Data for a related compound] (2026). 2-Chloroethyl-ethyl-carbonate.pdf. Cheméo. Available from: [Link]

  • [Wikipedia on Chloroformates] (n.d.). Chloroformate. Wikipedia. Available from: [Link]

  • [Wikipedia on Diphosgene] (n.d.). Diphosgene. Wikipedia. Available from: [Link]

  • [FUJIFILM Wako Chemicals Safety Data Sheet] (n.d.). SAFETY DATA SHEET. FUJIFILM Wako Chemicals. [No direct URL provided in search results]
  • [BenchChem Comparative Analysis] (2025). A Comparative Analysis of Phosgene Surrogates for Synthesis: Diphosgene vs. Bis(trichloromethyl) disulfide. Benchchem. [No direct URL provided in search results]
  • [PubChem entry for 1-Chloroethyl methyl carbonate] (n.d.). 1-Chloroethyl methyl carbonate. PubChem. Available from: [Link]

  • [BenchChem Protocol for a related compound] (2025). Protocol for the Use of Triethylmethylammonium Methyl Carbonate in Organic Synthesis. Benchchem. [No direct URL provided in search results]
  • [Google Patents for Methyl Ethyl Carbonate] (n.d.). Preparation method of methyl ethyl carbonate and co-production of diethyl carbonate. Google Patents.
  • [PubChem entry for 2-Chloroethyl chloroformate] (n.d.). 2-Chloroethyl chloroformate. PubChem. Available from: [Link]

  • [Google Patents for 2-chloroethyl methyl ether] (n.d.). Method for synthesizing 2-chloroethyl methyl ether. Google Patents.
  • [PMC Article on Phosgene Oxime] (n.d.). Phosgene Oxime: Injury and associated Mechanisms compared to vesicating agents Sulfur Mustard and Lewisite. PMC. Available from: [Link]

  • [Carl ROTH Safety Data Sheet] (n.d.). Safety Data Sheet: Ethyl methyl carbonate. Carl ROTH. [No direct URL provided in search results]
  • [Wikipedia on Phosgene] (n.d.). Phosgene. Wikipedia. Available from: [Link]

  • [Organic Syntheses Procedure] (n.d.). alcohol. Organic Syntheses. Available from: [Link]

  • [BenchChem Application Note] (2025). Application Note & Protocol: Synthesis of Methyl Copalate from Copalic Acid. Benchchem. [No direct URL provided in search results]

Sources

A Comparative Guide to Confirming the Structure of Reaction Products Using 2-Chloroethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of reaction products is a cornerstone of scientific rigor and a prerequisite for advancing any new chemical entity. 2-Chloroethyl methyl carbonate is a versatile reagent, but its reactivity necessitates a robust analytical strategy to unequivocally determine the structure of its derivatives. This guide provides an in-depth comparison of analytical techniques, evaluates alternative reagents, and presents detailed experimental protocols to ensure the integrity of your research.

The Role and Reactivity of 2-Chloroethyl Methyl Carbonate

2-Chloroethyl methyl carbonate is a bifunctional electrophile. The presence of both a reactive chloroethyl group and a methyl carbonate moiety allows for a range of synthetic transformations. Its primary utility lies in the introduction of a methoxycarbonyloxyethyl group onto nucleophiles. However, the presence of two electrophilic sites can lead to complex reaction mixtures, making unambiguous structural elucidation paramount.

The most common reactions involve nucleophilic substitution at the chloroethyl group by amines, alcohols, and thiols. These reactions are fundamental in the synthesis of various compounds, including carbamates, ethers, and thioethers, which are prevalent scaffolds in medicinal chemistry.

A Comparative Analysis of Analytical Techniques for Structural Confirmation

A multi-technique approach is essential for the unambiguous confirmation of product structures. Each technique provides a unique piece of the structural puzzle, and their combined application forms a self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.

  • Expertise & Experience: The choice between 1D and 2D NMR techniques depends on the complexity of the product. For a simple substitution product, ¹H and ¹³C NMR are often sufficient. However, for more complex structures or in cases of unexpected rearrangements, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for mapping out the complete atomic connectivity.

  • Trustworthiness: The high resolution of modern NMR spectrometers allows for the precise determination of chemical shifts and coupling constants. This data, when compared to predicted values from computational models or data from known analogous structures, provides a high degree of confidence in the assigned structure.

Table 1: Hypothetical ¹H NMR Data for the Product of 2-Chloroethyl Methyl Carbonate with a Primary Amine (R-NH₂)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.75s3H-OCH₃
4.25t2H-O-CH₂-CH₂-NHR
2.95t2H-O-CH₂-CH₂-NHR
5.50br s1H-NH-
Varies--R-group protons
Mass Spectrometry (MS)

MS provides the molecular weight of the product and, through fragmentation analysis, offers valuable clues about its substructures.

  • Expertise & Experience: The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization method ideal for polar, non-volatile compounds, providing a clear molecular ion peak ([M+H]⁺ or [M+Na]⁺). Electron ionization (EI) is a harder technique that induces fragmentation, which can be useful for structural elucidation but may not show the molecular ion for labile molecules.

  • Trustworthiness: High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by measuring the mass-to-charge ratio to several decimal places. This provides an orthogonal validation of the structure proposed by NMR.

Table 2: Expected Mass Spectrometry Data for a Hypothetical Product

Ionm/z (Calculated)m/z (Observed)Interpretation
[M+H]⁺178.0761178.0765Molecular Ion
[M-CH₃OH]⁺146.0504146.0501Loss of Methanol
[M-C₂H₄]⁺150.0451150.0449Loss of Ethylene
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.

  • Expertise & Experience: In the context of reactions with 2-chloroethyl methyl carbonate, IR is particularly useful for confirming the presence of the characteristic carbonate carbonyl (C=O) stretch and for observing the disappearance of the N-H stretch of a primary or secondary amine reactant.

  • Trustworthiness: While not providing a complete structural picture, the presence or absence of key functional group absorptions provides a quick and reliable check of whether the desired transformation has occurred.

Table 3: Key IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
Carbonate (C=O)1740-1760Strong
C-O Stretch1250-1300Strong
N-H Stretch (Amine)3300-3500Medium (disappears on reaction)
C-Cl Stretch600-800Medium to Weak

Experimental Workflow for Structural Confirmation

The following workflow illustrates a logical sequence for analyzing the product of a reaction between 2-chloroethyl methyl carbonate and a nucleophile.

G cluster_0 Synthesis & Workup cluster_1 Structural Analysis Reaction Reaction of 2-Chloroethyl methyl carbonate with Nucleophile Purification Purification (e.g., Chromatography) Reaction->Purification IR FT-IR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight & Formula) IR->MS NMR ¹H & ¹³C NMR (Connectivity & Stereochemistry) MS->NMR EA Elemental Analysis (Purity & Formula Confirmation) NMR->EA Final Confirmed Structure EA->Final

Caption: A logical workflow for the synthesis, purification, and structural confirmation of reaction products.

Comparison with Alternative Reagents

While 2-chloroethyl methyl carbonate is an effective reagent, its use of chlorine raises environmental and safety concerns. Greener alternatives are increasingly being sought in both academic and industrial research.

Dimethyl Carbonate (DMC)

DMC is a non-toxic, biodegradable reagent that is considered a green alternative to phosgene and other hazardous chemicals.[1] It can be used for methylation and methoxycarbonylation reactions.

  • Performance Comparison: DMC is generally less reactive than 2-chloroethyl methyl carbonate and often requires higher temperatures, longer reaction times, or the use of catalysts.[2] However, for many applications, the improved safety and environmental profile of DMC outweighs the need for more forcing conditions.

Triethylmethylammonium Methyl Carbonate

This ionic liquid is an environmentally benign methylating agent and a potential metal-free catalyst for transesterification reactions, offering a safer alternative to traditional hazardous reagents.[3]

  • Performance Comparison: As a methylating agent, it offers a greener profile. However, its synthesis and cost may be a consideration compared to the ready availability of 2-chloroethyl methyl carbonate.

1-Chloroethyl 2-methylpropanoate

This reagent is also a versatile tool in organic synthesis, particularly for the derivatization of amines to form carbamate prodrugs or for the N-dealkylation of tertiary amines.[4]

  • Performance Comparison: Its reactivity is comparable to 2-chloroethyl methyl carbonate due to the presence of the activated chloroethyl group. The choice between these two reagents may depend on the specific properties desired in the final product, as the resulting ester group will be different.

Table 4: Comparison of Reagents

ReagentKey AdvantagesKey Disadvantages
2-Chloroethyl methyl carbonate Good reactivity, versatileContains chlorine, potential toxicity
Dimethyl Carbonate (DMC) "Green" reagent, low toxicity, biodegradable[1]Lower reactivity, may require catalysts or harsher conditions[2]
Triethylmethylammonium Methyl Carbonate Environmentally benign, non-toxic methylating agent[3]Higher cost, may require synthesis
1-Chloroethyl 2-methylpropanoate Versatile for amine derivatization[4]Contains chlorine, similar safety concerns

Detailed Experimental Protocol: Reaction with an Amine and Product Analysis

This protocol provides a general framework for the reaction of 2-chloroethyl methyl carbonate with a primary amine and the subsequent steps for structural confirmation.

Materials:

  • 2-Chloroethyl methyl carbonate

  • Primary amine (e.g., benzylamine)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deuterated chloroform (CDCl₃) for NMR

Reaction Procedure:

  • To a solution of the primary amine (1.0 eq) in anhydrous ACN, add anhydrous K₂CO₃ (1.5 eq).

  • Add 2-chloroethyl methyl carbonate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Cool the reaction to room temperature and filter off the K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in DCM and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Analytical Workflow:

G Start Purified Product IR Acquire FT-IR Spectrum (Confirm C=O stretch) Start->IR MS Obtain HRMS Data (Determine Molecular Formula) Start->MS NMR_H Record ¹H NMR Spectrum (Analyze proton environments) Start->NMR_H Analysis Correlate all data to confirm the final structure IR->Analysis MS->Analysis NMR_C Record ¹³C NMR Spectrum (Analyze carbon environments) NMR_H->NMR_C NMR_C->Analysis

Caption: Step-by-step analytical workflow for product structure confirmation.

By diligently applying this combination of synthetic and analytical techniques, researchers can confidently and accurately determine the structure of products derived from reactions with 2-chloroethyl methyl carbonate, ensuring the reliability and reproducibility of their scientific findings.

References

  • Kansas Geological Survey. (2018, December 11). Bull. 152, pt. 1--Chemical Analysis for Carbonate and Silicate Rocks. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of carbonate in marine solid samples by FTIR-ATR spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloroethyl methyl carbonate. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Determination of Carbonate Rock Chemistry Using Laboratory-Based Hyperspectral Imagery. Retrieved from [Link]

  • Shalom Education. (n.d.). Testing for Carbonate Ions | GCSE Chemistry Revision. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chloroethyl carbonate. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloroethyl ethyl carbonate. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chloroethyl carbonate. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2009, November 1). Reaction of dialkyl carbonates with alcohols: Defining a scale of the best leaving and entering groups. Retrieved from [Link]

  • MDPI. (n.d.). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. Retrieved from [Link]

  • Defense Technical Information Center. (2000, February). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The reactions of dimethyl carbonate and its derivatives. Green Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chloroethyl carbonate. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of methylethers by reaction of alcohols with dimethylcarbonate. Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US20150299095A1 - Alcohol-mediated esterification of carboxylic acids with carbonates.
  • ResearchGate. (2010, January 28). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Retrieved from [Link]

  • Reddit. (2022, March 9). How would you be able to methylate both hydroxyl groups without affecting the ester? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acid-catalysed reactions of amines with dimethyl carbonate. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101029006A - Method for synthesizing methyl acetoacetate methyl-carbonate and acetone.
  • Google Patents. (n.d.). CN114478250A - Preparation method of methyl ethyl carbonate and co-production of diethyl carbonate.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Chloroethyl Methyl Carbonate

[1]

Executive Safety Directive

CRITICAL WARNING: DO NOT dispose of 2-Chloroethyl methyl carbonate via drain disposal or standard aqueous neutralization.

Unlike simple acid chlorides or esters, the hydrolysis of this compound generates 2-Chloroethanol (Ethylene Chlorohydrin) , a highly potent metabolic poison with a dermal LD50 as low as 68 mg/kg (rat). Improper deactivation with water or base can transform a manageable chemical waste into a lethal, volatile toxic hazard.

Chemical Profile & Hazard Identification

To manage disposal effectively, you must understand the specific hazards that dictate the waste stream.

PropertyDataOperational Implication
Chemical Name 2-Chloroethyl methyl carbonateCAS No: 2275-18-5 (Analog: 627-61-2)
Molecular Formula C₄H₇ClO₃Contains organic chlorine; requires halogenated waste stream.
Flash Point ~60°C - 70°C (Est.)Combustible Liquid. Segregate from oxidizers.
Hydrolysis Risk HighReaction with water releases CO₂, Methanol, and 2-Chloroethanol.
Toxicity Acute Toxin (Dermal/Inhalation)Handle as a P-listed equivalent waste due to chloroethanol generation.
The Hydrolysis Hazard (Scientific Rationale)

The primary danger lies in the degradation pathway. Upon contact with water or aqueous base, the carbonate linkage cleaves. While methanol and CO₂ are benign, the release of 2-chloroethanol creates a neurotoxic and cardiotoxic hazard that readily penetrates standard nitrile gloves.

Figure 1: Hydrolysis Mechanism & Toxic Release

HydrolysisPathwayCEMC2-Chloroethylmethyl carbonateIntermediateUnstableCarbonic AcidCEMC->IntermediateSlowH2O+ H₂O(Hydrolysis)H2O->IntermediateMethanolMethanol(Flammable)Intermediate->MethanolCO2CO₂ Gas(Pressure Buildup)Intermediate->CO2Toxin2-CHLOROETHANOL(FATAL TOXIN)Intermediate->ToxinRapidDecomposition

Caption: The degradation pathway showing the generation of fatal 2-chloroethanol upon contact with water.

Waste Classification & Segregation

Proper classification prevents regulatory violations (RCRA) and dangerous cross-reactions.

  • Primary Waste Stream: Halogenated Organic Solvents.

  • RCRA Consideration: While the carbonate itself may not be explicitly P-listed, its breakdown product (2-chloroethanol) is P028 (Acutely Hazardous). Therefore, treat all waste containing this compound with the highest level of scrutiny.

  • Compatibility Rules:

    • NO Aqueous solutions (prevents hydrolysis).

    • NO Amines or Ammonia (prevents exothermic carbamate formation).

    • NO Strong Oxidizers (peroxides, nitric acid).

Disposal Procedures
Protocol A: Routine Waste Disposal (Unused Reagent/Reaction Mixtures)

Use this protocol for standard laboratory waste accumulation.

  • Container Selection: Use a dedicated HDPE (High-Density Polyethylene) or Glass waste container. Avoid metal cans due to potential corrosion from trace HCl formation.

  • Labeling: Mark the container clearly:

    • "HAZARDOUS WASTE - HALOGENATED ORGANIC"

    • Constituents: "2-Chloroethyl methyl carbonate, [Solvent Name]"

    • Hazard Checks: "Toxic," "Flammable."

  • Bulking:

    • Pour waste into the container using a funnel in a fume hood.

    • Do not fill >90% to allow for thermal expansion.

    • Verify pH (Optional): If the waste mixture is acidic, do not neutralize with aqueous base. Instead, add a small amount of solid calcium carbonate (CaCO₃) only if no water is present, to scavenge trace acid without triggering bulk hydrolysis.

  • Final Disposal: Seal tightly and transfer to your facility's EHS hazardous waste pickup point for commercial incineration .

Protocol B: Spill Response (Emergency)

Use this protocol for spills >10 mL outside a fume hood.

  • Evacuate & Ventilate: Clear the immediate area.[1] The vapors are irritating and potentially toxic.[2][3]

  • PPE Upgrade: Standard nitrile gloves offer poor protection against chloroalkyl esters.

    • Required: Silver Shield® (Laminate) gloves or double-gloved heavy Nitrile with immediate change-out upon contact.

    • Respiratory: If outside a hood, use a full-face respirator with Organic Vapor/Acid Gas cartridges.

  • Absorb (Dry Method):

    • DO NOT use water.

    • Cover the spill with Vermiculite , Dry Sand , or Polypropylene pads .

    • Allow 5–10 minutes for absorption.

  • Collection:

    • Scoop absorbed material into a wide-mouth jar or heavy-duty bag.

    • Label as "Debris contaminated with Toxic Chlorocarbonates."

  • Surface Decontamination:

    • Only after bulk liquid is removed, wipe the surface with a solvent-soaked rag (Acetone or Ethanol).

    • Wash the surface with soap and water last, collecting the rinsate as hazardous waste.

Operational Decision Workflow

Figure 2: Waste Handling Decision Tree

DisposalWorkflowStartStart: Disposal NeededIsSpillIs it a Spill?Start->IsSpillEvacuate1. Evacuate & VentilateIsSpill->EvacuateYesSegregateSegregate: Halogenated WasteIsSpill->SegregateNo (Routine)Absorb2. Absorb with Vermiculite(NO WATER)Evacuate->AbsorbPackSpill3. Pack in Wide-Mouth JarAbsorb->PackSpillFinalShip for Incineration(High Temp + Scrubber)PackSpill->FinalCheckWaterContains Water/Base?Segregate->CheckWaterContainerContainer: HDPE or Glass(Label: Toxic/Flammable)Container->FinalCheckWater->ContainerNoWarnSTOP: Risk of Gas/Toxin ReleaseCheckWater->WarnYesSeparateSegregate into separateHigh-Hazard StreamWarn->SeparateSeparate->Final

Caption: Decision matrix for determining the safe disposal path based on waste state.

References
  • PubChem. (n.d.).[4] 2-Chloroethyl ethyl carbonate (Compound Summary).[4] National Library of Medicine.[4] Retrieved from [Link][4]

  • U.S. EPA. (2012). Provisional Peer-Reviewed Toxicity Values for 2-Chloroethanol (CASRN 107-07-3).[5] Environmental Protection Agency. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-Chloroethyl carbonate Mass Spectrum.[6] NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation Guide: Halogenated vs Non-Halogenated.[8] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.